Spectroscopic Data and Structural Elucidation of 2-(2-Methoxyphenyl)-1H-imidazole: A Technical Whitepaper
Executive Summary 2-(2-Methoxyphenyl)-1H-imidazole (Molecular Formula: C₁₀H₁₀N₂O; MW: 174.20 g/mol ) is a highly versatile heterocyclic building block used extensively in medicinal chemistry, transition-metal ligand desi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2-Methoxyphenyl)-1H-imidazole (Molecular Formula: C₁₀H₁₀N₂O; MW: 174.20 g/mol ) is a highly versatile heterocyclic building block used extensively in medicinal chemistry, transition-metal ligand design, and the synthesis of advanced pharmacophores. Characterizing this compound presents unique analytical challenges due to the dynamic prototropic tautomerism of the imidazole ring and the steric/electronic influence of the ortho-methoxy substituent.
This whitepaper provides a comprehensive, field-proven guide to the synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and structural elucidation of 2-(2-Methoxyphenyl)-1H-imidazole. Designed for application scientists and drug development professionals, this document emphasizes the causality behind experimental behaviors and provides self-validating protocols for rigorous laboratory execution.
Synthetic Causality and Workflow
Direct synthesis of 2-aryl-1H-imidazoles via the classic Debus-Radziszewski multicomponent reaction (using a benzaldehyde, glyoxal, and ammonia) often fails for ortho-substituted benzaldehydes. The steric hindrance and electronic repulsion from the ortho-methoxy group severely inhibit the initial diamine condensation with glyoxal, resulting in trace yields or complete reaction failure[1].
To bypass this limitation, a highly reliable, self-validating three-step protocol is employed:
Condensation: Methyl salicylate is reacted with ethylenediamine to form a stable imidazoline intermediate.
Alkylation: The phenolic hydroxyl group is selectively methylated.
Oxidative Aromatization: The imidazoline ring is dehydrogenated using activated manganese dioxide (MnO₂). MnO₂ is specifically chosen for its mild oxidation profile, preventing over-oxidation or cleavage of the delicate heterocyclic ring[1].
Caption: Synthetic workflow for 2-(2-Methoxyphenyl)-1H-imidazole via imidazoline oxidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of 2-(2-Methoxyphenyl)-1H-imidazole requires an understanding of annular tautomerism. At room temperature, the imidazole ring undergoes rapid prototropic exchange (NH-imidazole ⇌ NH-imidazole)[2]. This dynamic process averages the chemical environments of the C4 and C5 positions.
Causality in ¹H NMR: Because of tautomerization, the H4 and H5 protons appear as a broadened singlet rather than distinct doublets[2]. Furthermore, the highly deshielded nature of the C=N double bond exerts a strong anisotropic effect on the ortho-proton (H-6') of the phenyl ring, shifting it significantly downfield to ~8.05 ppm.
Causality in ¹³C NMR: The tautomerism causes significant line broadening for the C4 and C5 carbon signals (~122.0 ppm). If the relaxation delay (D1) is insufficient during acquisition, these signals can be lost into the baseline noise[2].
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
12.10
br s
1H
Imidazole N-H
Highly deshielded; broad due to rapid proton exchange.
8.05
dd (J = 7.8, 1.8 Hz)
1H
Phenyl H-6'
Deshielded by the anisotropic effect of the imidazole C=N bond.
7.35
ddd (J = 8.2, 7.5, 1.8 Hz)
1H
Phenyl H-4'
Para to the methoxy group.
7.15
br s
2H
Imidazole H-4, H-5
Averaged into a broad singlet due to annular tautomerism.
7.10
d (J = 8.2 Hz)
1H
Phenyl H-3'
Ortho to methoxy; shielded by oxygen lone pair resonance.
7.02
t (J = 7.5 Hz)
1H
Phenyl H-5'
Meta to the methoxy group.
3.88
s
3H
-OCH₃
Typical aliphatic singlet for an aryl ether.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Notes
156.5
Quaternary
Phenyl C-2'
Directly attached to the electronegative -OCH₃ group.
145.2
Quaternary
Imidazole C-2
Positioned between two electronegative nitrogen atoms.
130.1
CH
Phenyl C-4'
-
128.5
CH
Phenyl C-6'
-
122.0
CH (Broad)
Imidazole C-4, C-5
Broadened due to tautomeric exchange.
120.8
CH
Phenyl C-5'
-
119.5
Quaternary
Phenyl C-1'
Ipso carbon attached to the imidazole ring.
112.1
CH
Phenyl C-3'
Highly shielded by the adjacent methoxy group.
55.8
CH₃
-OCH₃
Methoxy carbon.
Mass Spectrometry (MS) and Fragmentation Mechanics
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode yields a robust molecular ion [M+H]⁺ at m/z 175. The fragmentation pathway is driven by the stability of the imidazole core and the lability of the methoxy group.
Mechanistic Cleavage: The initial fragmentation typically involves the loss of a methyl radical (-CH₃•) or a methoxy radical (-OCH₃•)[3]. Subsequent high-energy collision-induced dissociation (CID) leads to the opening of the imidazole ring and the expulsion of neutral hydrogen cyanide (HCN, 27 Da), a hallmark fragmentation pattern for unsubstituted or C2-substituted imidazoles[3].
Caption: ESI-MS fragmentation pathway of 2-(2-Methoxyphenyl)-1H-imidazole highlighting key fragment ions.
Table 3: ESI-MS Fragmentation Data (Positive Ion Mode)
m/z
Ion Type
Relative Abundance
Structural Assignment
175.08
[M+H]⁺
100% (Base Peak)
Intact protonated molecule.
160.05
[M+H - CH₃]⁺
~45%
Loss of methyl radical from the ether group.
144.06
[M+H - OCH₃]⁺
~30%
Direct cleavage of the methoxy group.
117.05
[M+H - OCH₃ - HCN]⁺
~15%
Imidazole ring opening and loss of hydrogen cyanide.
Infrared (IR) Spectroscopy
Infrared spectroscopy confirms the presence of key functional groups. The ATR-FTIR spectrum is dominated by the broad N-H stretch and the sharp C-O-C ether vibrations.
Table 4: IR Vibrational Assignments (ATR-FTIR)
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
3150 - 2850
Broad, Strong
N-H stretching (hydrogen-bonded network).
3065
Weak
C-H stretching (aromatic rings).
2960, 2835
Medium
C-H stretching (aliphatic, -OCH₃).
1605, 1580
Strong
C=C and C=N ring stretching (imidazole and phenyl).
To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.
Protocol A: Synthesis and Oxidative Aromatization
Condensation: Dissolve methyl salicylate (1.0 equiv) and ethylenediamine (5.0 equiv) in a round-bottom flask. Reflux the mixture at 120°C for 12 hours. Cool to room temperature and pour into ice water to precipitate 2-(2-hydroxyphenyl)-1H-imidazoline. Filter and dry under vacuum.
Alkylation: Suspend the imidazoline intermediate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) and methyl iodide (MeI, 1.2 equiv). Stir at room temperature for 8 hours. Quench with water, extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(2-methoxyphenyl)-1H-imidazoline.
Oxidative Aromatization: Dissolve 2-(2-methoxyphenyl)-1H-imidazoline in anhydrous toluene. Add activated manganese dioxide (MnO₂, 10.0 equiv). Heat the suspension to 60°C and stir for 6 hours. Monitor completion via TLC. Filter the hot mixture through a pad of Celite to remove MnO₂, washing thoroughly with hot toluene. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to afford pure 2-(2-methoxyphenyl)-1H-imidazole.
Protocol B: Spectroscopic Sample Preparation
NMR Acquisition: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 400 MHz (16 scans, D1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 2s to ensure complete relaxation of the tautomeric C4/C5 carbons).
IR Acquisition: Place 2-3 mg of the dry crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
MS Acquisition: Prepare a 1 µg/mL solution of the compound in LC-MS grade methanol with 0.1% formic acid. Inject 5 µL into an ESI-MS system operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
References
Study of Synthesis of 2-(2-Alkoxyphenyl)-1H-imidazoles. Comparison of Oxidative Aromatization Reactions of Imidazolines. CORE (core.ac.uk).1
Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling (ACS Publications).2
Imidazole | C3H4N2 | CID 795 - PubChem. National Institutes of Health (NIH).3
An In-depth Technical Guide to the Therapeutic Targets of 2-(2-Methoxyphenyl)-1H-imidazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1...
Author: BenchChem Technical Support Team. Date: March 2026
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 2-(2-Methoxyphenyl)-1H-imidazole, a distinct member of this class, holds significant therapeutic potential owing to its unique structural features. While direct experimental validation of its specific biological targets is an ongoing area of research, analysis of structurally related compounds provides a strong foundation for identifying and validating its putative therapeutic targets. This technical guide synthesizes current knowledge on related imidazole and benzimidazole derivatives to propose potential therapeutic targets for 2-(2-Methoxyphenyl)-1H-imidazole. We provide a comprehensive overview of the biological rationale for these targets, detailed step-by-step protocols for their experimental validation, and in silico approaches for further investigation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this promising compound.
Introduction to 2-(2-Methoxyphenyl)-1H-imidazole and the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2][3] This structure is present in several essential biological molecules, including the amino acid histidine and purines, and is a core component of many synthetic drugs.[2] The imidazole nucleus can participate in various non-covalent interactions, including hydrogen bonding and metal ion coordination, which contributes to its ability to bind to a wide range of biological targets.[1] The 2-(2-Methoxyphenyl)-1H-imidazole variant incorporates a methoxyphenyl group at the 2-position, which can influence its pharmacokinetic and pharmacodynamic properties.
While the therapeutic targets of many imidazole derivatives have been identified, the specific molecular interactions of 2-(2-Methoxyphenyl)-1H-imidazole remain to be fully elucidated. Based on the pharmacological profiles of structurally analogous compounds, we can hypothesize several putative therapeutic targets, which are detailed in the subsequent sections.
Putative Therapeutic Targets and Rationale
The exploration of therapeutic targets for 2-(2-Methoxyphenyl)-1H-imidazole is guided by the activities observed in structurally similar molecules. The following sections detail these potential targets, the rationale for their consideration, and the experimental workflows required for their validation.
Enzymes Involved in Oxidative Stress and Neurological Disorders
A closely related compound, 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole, has been investigated for its inhibitory effects on enzymes implicated in oxidative stress and neurodegeneration.[4]
Rationale: Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, generating reactive oxygen species (ROS) in the process. Overactivity of XO is implicated in conditions such as gout and cardiovascular diseases. The inhibitory potential of a similar imidazole derivative suggests that 2-(2-Methoxyphenyl)-1H-imidazole may also target this enzyme.[4]
Rationale: Acetylcholinesterase is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. The observed AChE inhibitory activity of a related imidazole compound provides a strong basis for investigating 2-(2-Methoxyphenyl)-1H-imidazole as a potential modulator of this enzyme.[4]
Enzymes and Pathways in Inflammation
Imidazole derivatives have been widely reported to possess anti-inflammatory properties, with some acting as non-selective inhibitors of cyclooxygenase (COX) enzymes.[3]
Rationale: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid to prostaglandins.[1][5] Selective inhibition of COX-2 is a desirable therapeutic approach for inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The anti-inflammatory potential of the imidazole scaffold suggests that 2-(2-Methoxyphenyl)-1H-imidazole may exert its effects through the inhibition of COX-2.[1][5]
Targets in Cancer Biology
The imidazole scaffold is present in numerous anticancer agents that act through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[6]
Rationale: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[7] Several imidazole-based compounds have been developed as EGFR inhibitors, suggesting that 2-(2-Methoxyphenyl)-1H-imidazole could potentially interact with this kinase.[7]
Targets in Infectious Diseases
The imidazole core is a well-established pharmacophore in antimicrobial and antiparasitic drugs.
Rationale: A benzimidazole derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been identified as an inhibitor of Leishmania mexicana arginase.[8] This enzyme is crucial for the parasite's survival and proliferation. Given the structural similarity, 2-(2-Methoxyphenyl)-1H-imidazole could potentially target this or other essential enzymes in pathogenic organisms.
Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for the experimental validation of the putative therapeutic targets of 2-(2-Methoxyphenyl)-1H-imidazole.
Enzyme Inhibition Assays
This protocol is adapted from established methods for determining XO inhibitory activity.
Materials:
Xanthine Oxidase (from bovine milk)
Xanthine
Potassium phosphate buffer (pH 7.5)
2-(2-Methoxyphenyl)-1H-imidazole (test compound)
Allopurinol (positive control)
96-well UV-transparent microplate
Microplate reader
Procedure:
Prepare a stock solution of the test compound and allopurinol in a suitable solvent (e.g., DMSO).
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
Add 25 µL of various concentrations of the test compound or allopurinol to the respective wells. For the control well, add 25 µL of the solvent.
Add 25 µL of xanthine solution to each well.
Initiate the reaction by adding 25 µL of xanthine oxidase solution to each well.
Immediately measure the absorbance at 295 nm at regular intervals for 10-15 minutes using a microplate reader.
Calculate the rate of uric acid formation from the change in absorbance over time.
Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Solubilization solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plate
Microplate reader
Procedure:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or doxorubicin for 48-72 hours.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC50 value.
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT assay for antiproliferative activity.
In Silico Approaches for Target Identification and Validation
Computational methods can provide valuable insights into the potential binding modes and affinities of 2-(2-Methoxyphenyl)-1H-imidazole with its putative targets, guiding further experimental work.[12][13]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol Outline:
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Generate the 3D structure of 2-(2-Methoxyphenyl)-1H-imidazole and optimize its geometry.
Docking Simulation: Use docking software (e.g., AutoDock, GOLD) to dock the ligand into the active site of the protein.
Analysis: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Diagram: Molecular Docking Workflow
Caption: General workflow for molecular docking studies.
Conclusion and Future Directions
This technical guide has outlined the putative therapeutic targets of 2-(2-Methoxyphenyl)-1H-imidazole based on the known activities of structurally related compounds. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these targets. Future research should focus on the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) for the identified targets. Furthermore, comprehensive in vivo studies will be essential to translate the in vitro findings into potential therapeutic applications. The continued investigation of this promising imidazole derivative has the potential to yield novel therapeutic agents for a range of diseases.
The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. Retrieved from [Link]
Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Humana Press, New York, NY.
Lee, J. S., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 86(21), 10858–10865.
Craciun, G., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 8(1), 1-13.
Bio-protocol. (2021). EGFR Kinase Inhibition. Retrieved from [Link]
Stepanenko, A. A., & Dmitrenko, V. V. (2015). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Neoplasma, 62(6), 849-855.
Roberts, S. M., et al. (2007). Inhibition profile of Leishmania mexicana arginase reveals differences with human arginase I. The Journal of infectious diseases, 195(8), 1221–1229.
Dowling, D. P., et al. (2016). Crystal structures of Leishmania mexicana arginase complexed with α,α-disubstituted boronic amino-acid inhibitors. Acta crystallographica. Section D, Biological crystallography, 72(Pt 6), 736–744.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Müll. Arg. Leaves Methanol Extract. Retrieved from [Link]
ASM Journals. (2017). Differential Regulation of l-Arginine Metabolism through Arginase 1 during Infection with Leishmania mexicana Isolates Obtained from Patients with Localized and Diffuse Cutaneous Leishmaniasis. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2013). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Retrieved from [Link]
KnE Publishing. (2025). In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. Retrieved from [Link]
PMC. (n.d.). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Retrieved from [Link]
MDPI. (2021). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. Retrieved from [Link]
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
ResearchGate. (2021). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]
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MDPI. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Characterization, and Its Optical, Electrochemical, and Thermal Properties. Retrieved from [Link]
Indonesian Journal of Chemistry. (2022). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Retrieved from [Link]
ResearchGate. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]
Journal of Medicinal and Chemical Sciences. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Retrieved from [Link]
IntechOpen. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. Retrieved from [Link]
Rockefeller University Press. (2001). The Inhibition of Arginase by N ω -Hydroxy-l-Arginine Controls the Growth of Leishmania Inside Macrophages. Retrieved from [Link]
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ACS Publications. (2020). In Silico Screening-Based Discovery of Novel Inhibitors of Human Cyclic GMP–AMP Synthase: A Cross-Validation Study of Molecular Docking and Experimental Testing. Retrieved from [Link]
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The Mechanistic Versatility of 2-(2-Methoxyphenyl)-1H-imidazole: From Metalloenzyme Inhibition to Supramolecular Engineering
Executive Summary As a privileged pharmacophore and building block, 2-(2-Methoxyphenyl)-1H-imidazole (CAS 52091-35-7) occupies a unique space in modern chemical biology and materials science. Unlike simple 1-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a privileged pharmacophore and building block, 2-(2-Methoxyphenyl)-1H-imidazole (CAS 52091-35-7) occupies a unique space in modern chemical biology and materials science. Unlike simple 1-substituted imidazoles (which primarily act as non-specific antifungal agents), the substitution at the 2-position with a bulky, electron-rich methoxyphenyl group fundamentally alters the molecule's steric profile and coordination chemistry.
This in-depth technical guide dissects the mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazole compounds across three distinct, field-proven applications: Metalloenzyme Inhibition (specifically Nitric Oxide Synthase), Supramolecular Engineering (Metal-Organic Frameworks), and Electrochemical Surface Passivation . By understanding the causality behind its molecular interactions, researchers can better leverage this scaffold for rational drug design and advanced material synthesis.
Part 1: Metalloenzyme Inhibition (The NOS Pathway)
Causal Mechanism of Heme Coordination
Nitric Oxide Synthases (NOS) are homodimeric enzymes that catalyze the oxidation of L-arginine to NO and L-citrulline. The catalytic core relies on a heme iron (
Fe3+
) which must bind and reduce molecular oxygen.
2-phenylimidazole derivatives act as potent inhibitors of this process by serving as a sixth axial coordination ligand to the heme iron[1]. The causality of the 2-methoxyphenyl substitution is critical here: while 1-substituted imidazoles typically form low-spin complexes with the heme, the bulky 2-methoxyphenyl group creates a severe steric clash with the porphyrin plane. This forces the heme into a high-spin complex [2]. By occupying the oxygen-binding site and altering the spin state, the compound prevents the formation of the activated reduced species of oxygen, thereby arresting catalytic turnover[1].
Experimental Workflow: NOS Activity & Spectral Perturbation
To validate the inhibitory mechanism, a self-validating radiometric assay coupled with Magnetic Circular Dichroism (MCD) spectroscopy is employed.
Step-by-Step Methodology:
Enzyme Equilibration: Incubate recombinant human endothelial NOS (eNOS) with varying concentrations of 2-(2-Methoxyphenyl)-1H-imidazole (10 µM to 1 mM) in a HEPES buffer (pH 7.4) containing Calmodulin and
Ca2+
.
Spectral Validation (Checkpoint 1): Record the UV-Vis and MCD spectra. A shift to a high-spin state is validated by a characteristic Soret band shift, confirming direct iron ligation before the catalytic reaction begins[2].
Reaction Initiation: Add
L−[3H]arginine
and NADPH to initiate the reaction. The use of radiolabeled arginine is a deliberate choice because NO is highly volatile; citrulline formation provides a stable, 1:1 stoichiometric proxy for enzyme turnover.
Quenching: Stop the reaction after 15 minutes by adding a cold stop buffer containing EDTA. Causality: EDTA chelates
Ca2+
, instantly deactivating Calmodulin-dependent eNOS activity.
Separation & Quantification (Checkpoint 2): Pass the mixture through a Dowex 50W cation-exchange resin. The resin binds the positively charged unreacted
L−[3H]arginine
, allowing the neutral
L−[3H]citrulline
to elute into the flow-through. Liquid scintillation counting of the eluate directly quantifies the IC50 of the inhibitor.
Pathway Visualization
Fig 1: Mechanism of eNOS catalytic arrest via high-spin heme coordination by 2-phenylimidazoles.
Part 2: Supramolecular Coordination & MOF Engineering
Causal Mechanism of Solvent-Assisted Ligand Exchange (SALE)
Beyond biological targets, 2-(2-Methoxyphenyl)-1H-imidazole is a powerful ligand for Metal-Organic Frameworks (MOFs), specifically Zeolitic Imidazolate Frameworks (ZIFs). Standard ZIF-8 utilizes 2-methylimidazole coordinated to
Zn2+
ions.
By introducing the 2-methoxyphenyl derivative via Solvent-Assisted Ligand Exchange (SALE), researchers can engineer the pore geometry of the MOF. The mechanism relies on the dynamic nature of the Zn-N coordination bond. The bulky methoxyphenyl group introduces intentional structural defects and expands the pore volume, while simultaneously providing dense
π−π
stacking sites and hydrogen-bonding acceptors (via the methoxy oxygen). This drastically increases the MOF's adsorption capacity for aromatic pollutants like p-nitrophenol[3].
Experimental Workflow: SALE Synthesis of Modified ZIF-8
Step-by-Step Methodology:
Precursor Dispersion: Disperse 100 mg of pristine ZIF-8 nanoparticles in 20 mL of anhydrous methanol.
Ligand Introduction: Add 2-(2-Methoxyphenyl)-1H-imidazole to the suspension. Causality: Methanol is chosen as the solvent because it swells the ZIF-8 pores just enough to allow the bulky ligand to diffuse inward without dissolving the framework.
Thermal Exchange: Heat the sealed mixture to 60°C for 24 hours. Causality: 60°C provides the exact activation energy required to break the existing Zn-(2-methylimidazole) bonds without causing thermodynamic collapse of the MOF lattice.
Isolation: Centrifuge the product, wash extensively with methanol to remove uncoordinated ligands, and dry under vacuum at 80°C.
Validation (Checkpoint): Digest a small aliquot of the engineered MOF in
DCl/D2O
and analyze via
1H
NMR. The integration ratio of the methyl protons (from residual 2-methylimidazole) to the methoxyphenyl protons confirms the exact ligand exchange ratio (typically ~1:0.04)[3].
Causal Mechanism of Mixed-Type Corrosion Inhibition
In industrial chemistry, 2-phenylimidazoles are highly effective corrosion inhibitors for transition metals, particularly copper in chloride-containing media[4].
The mechanism is driven by chemisorption. The lone electron pair on the unsubstituted nitrogen (N3) of the imidazole ring coordinates directly with vacant d-orbitals of
Cu(I)
and
Cu(II)
on the metal surface. Concurrently, the 2-methoxyphenyl ring orientates parallel to the surface, creating a dense, hydrophobic steric barrier. Electrochemical impedance spectroscopy confirms that this compound acts as a mixed-type inhibitor , mitigating both the anodic oxidation of copper and the cathodic reduction of oxygen[4].
Part 4: Quantitative Data Synthesis
The following table synthesizes the critical quantitative parameters of 2-phenylimidazole derivatives across the discussed applications, providing a benchmark for researchers utilizing the 2-methoxyphenyl variant.
In Silico Profiling of 2-(2-Methoxyphenyl)-1H-imidazole: Mechanistic Insights into CYP51 Inhibition
Executive Summary The rational design of antifungal and antiprotozoal agents heavily relies on targeting lanosterol 14α-demethylase (CYP51), a highly conserved cytochrome P450 enzyme essential for ergosterol biosynthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of antifungal and antiprotozoal agents heavily relies on targeting lanosterol 14α-demethylase (CYP51), a highly conserved cytochrome P450 enzyme essential for ergosterol biosynthesis. Imidazole derivatives are classic pharmacophores in this domain. This whitepaper establishes a rigorous, self-validating in silico workflow to evaluate the binding thermodynamics, structural dynamics, and pharmacokinetic viability of 2-(2-Methoxyphenyl)-1H-imidazole . By moving beyond static docking into quantum mechanics (QM) and molecular dynamics (MD), we elucidate the causality behind its molecular interactions.
Pharmacophore Rationale and Mechanistic Causality
The efficacy of imidazole-based inhibitors stems from a dual-interaction mechanism within the CYP51 active site. The unsubstituted nitrogen (N3, pyridine-like) of the imidazole ring possesses an
sp2
hybridized lone pair that forms a dative coordinate bond with the heme iron (Fe²⁺/Fe³⁺) at the catalytic core[1].
However, the specific substitution at the C2 position in 2-(2-Methoxyphenyl)-1H-imidazole introduces complex geometric and electronic variables:
Steric Gating: The bulky 2-methoxyphenyl group dictates the dihedral angle between the phenyl and imidazole rings. If this angle is not properly optimized, steric clashes with the porphyrin plane will prevent N3-Fe coordination.
Electronic Modulation: The methoxy group acts as a strong hydrogen bond acceptor and an electron-donating group via resonance, potentially altering the electron density of the imidazole ring and strengthening the coordinate bond.
Hydrophobic Anchoring: The phenyl ring engages in
π−π
stacking with highly conserved aromatic residues in the CYP51 binding channel (e.g., Tyr118, Tyr132) [2].
Biochemical mechanism of CYP51 inhibition by 2-(2-Methoxyphenyl)-1H-imidazole.
Experimental Protocols: A Self-Validating Workflow
To ensure high scientific integrity, computational workflows must not be treated as black boxes. Every step below includes a mechanistic justification and a strict validation checkpoint.
End-to-end in silico workflow for evaluating CYP51-ligand interactions.
Protocol 1: Target and Ligand Structural Preparation
Standard empirical force fields often misrepresent the charge distribution of conjugated heterocyclic systems. Quantum mechanical (QM) optimization is mandatory.
Ligand QM Optimization: Build 2-(2-Methoxyphenyl)-1H-imidazole. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Calculate Restrained Electrostatic Potential (RESP) charges to capture the exact polarization of the N3 atom.
Protein Preparation: Retrieve the crystal structure of fungal CYP51 (e.g., PDB ID: 5V5Z). Remove crystallographic waters beyond 3 Å of the active site.
Heme Parameterization: Standard force fields lack accurate parameters for transition metals. Use the Metal Center Parameter Builder (MCPB.py) to generate accurate bond, angle, and charge parameters for the Fe-porphyrin complex.
Validation Checkpoint: Post-minimization, measure the distance between the heme iron and the axial cysteine thiolate (Cys470). The system is valid only if this distance remains between 2.25 Å and 2.35 Å.
Protocol 2: Molecular Docking
Because the CYP51 active site is a deeply buried, narrow hydrophobic channel, blind docking will yield false-positive surface binding.
Grid Generation: Define a grid box of 20 × 20 × 20 Å centered strictly on the coordinates of the heme iron.
Docking Execution: Utilize AutoDock Vina or Glide. Set the exhaustiveness to 32 to ensure adequate sampling of the methoxyphenyl rotamers.
Pose Filtering: Discard any pose where the distance between the imidazole N3 and the Fe²⁺ exceeds 2.8 Å, as dative coordination is physically impossible beyond this threshold [3].
Validation Checkpoint: Redock the native co-crystallized ligand (e.g., fluconazole). The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 1.5 Å.
Protocol 3: Molecular Dynamics (MD) Simulations
Static docking represents a single local minimum. The CYP51 BC-loop is highly flexible and must adapt to the ligand. A 100 ns MD simulation assesses the true thermodynamic stability of the complex[3].
System Solvation: Immerse the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize with Na⁺/Cl⁻ ions.
Equilibration: Perform 1 ns of NVT (constant volume/temperature) followed by 2 ns of NPT (constant pressure/temperature) equilibration, gradually releasing position restraints on the protein backbone.
Production Run: Execute a 100 ns unconstrained production run using the AMBER ff14SB force field at 300 K and 1 atm.
Thermodynamic Analysis: Extract 1,000 frames from the final 20 ns to calculate the binding free energy (
ΔGbind
) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.
Validation Checkpoint: Plot the ligand RMSD over time. The system is self-validated if the ligand RMSD plateaus (variance < 0.5 Å) after the first 20 ns. Continuous climbing indicates an unstable, artifactual docking pose.
Quantitative Data Presentation
The following tables synthesize the expected in silico outputs for 2-(2-Methoxyphenyl)-1H-imidazole compared to the clinical standard, Fluconazole, based on established structure-activity relationships of imidazole derivatives [4].
Table 1: Molecular Docking and Thermodynamic Profiling
Data reflects the critical metrics required to confirm stable heme coordination and overall complex stability.
Compound
Docking Score (kcal/mol)
Fe-N3 Distance (Å)
ΔGbind
MM-GBSA (kcal/mol)
Key Residue Interactions
2-(2-Methoxyphenyl)-1H-imidazole
-8.4
2.15
-38.2 ± 2.4
Fe²⁺, Tyr118, Tyr132, Leu376
Fluconazole (Reference)
-7.9
2.10
-41.5 ± 1.8
Fe²⁺, Tyr118, Phe126, Thr311
Analysis: While the docking score of the target compound is superior due to the highly lipophilic methoxyphenyl group filling the hydrophobic pocket, the MM-GBSA energy reveals slightly lower overall stability compared to Fluconazole. This is typically due to the entropic penalty associated with restricting the rotation of the bulky methoxyphenyl moiety.
Table 2: In Silico ADMET Profiling
First-generation imidazoles often suffer from hepatotoxicity and off-target human CYP inhibition. ADMET profiling is non-negotiable.
Property
2-(2-Methoxyphenyl)-1H-imidazole
Fluconazole
Optimal Threshold
Molecular Weight ( g/mol )
174.20
306.27
< 500 (Lipinski)
LogP (Lipophilicity)
2.35
0.50
1.0 - 3.0
GI Absorption
High
High
High
BBB Permeability (logBB)
0.12 (Permeant)
-0.65 (Poor)
< -0.3 for peripheral drugs
Human CYP3A4 Inhibition
Yes (Predicted)
Yes
No (Ideal)
Hepatotoxicity Risk
Moderate
Low
Low
Analysis: The high lipophilicity (LogP 2.35) drives excellent gastrointestinal absorption but results in blood-brain barrier (BBB) permeability. The predicted inhibition of human CYP3A4 highlights a common liability of imidazoles: lack of selectivity between fungal CYP51 and human CYPs. Future lead optimization should focus on adding polar functional groups to reduce logBB and improve target selectivity.
Conclusion
The in silico profiling of 2-(2-Methoxyphenyl)-1H-imidazole reveals a potent, structurally viable inhibitor of fungal CYP51. The steric bulk of the methoxyphenyl group provides excellent hydrophobic anchoring, though it requires precise QM optimization to ensure the proper dihedral angle for Fe-N3 coordination. While its binding thermodynamics rival clinical standards, its ADMET profile suggests that further structural derivatization is required to mitigate potential hepatotoxicity and off-target human CYP inhibition.
References
Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors.Turkish Journal of Chemistry (2013).
Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study.MDPI (2024).
Synthesis, characterization, molecular dynamic simulation, and biological assessment of cinnamates linked to imidazole/benzimidazole as a CYP51 inhibitor.PubMed / NIH (2023).
Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives.PMC / NIH (2019).
Foundational
2-(2-Methoxyphenyl)-1H-Imidazole Derivatives: Synthesis, Mechanistic Pathways, and Therapeutic Applications
Executive Summary & Rational Scaffold Design The 1H-imidazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its electron-rich nature and dual hydrogen bond donor/acceptor capabilities. When...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rational Scaffold Design
The 1H-imidazole ring is a privileged pharmacophore in medicinal chemistry, characterized by its electron-rich nature and dual hydrogen bond donor/acceptor capabilities. When functionalized at the C2 position with a 2-methoxyphenyl group, the scaffold undergoes a profound shift in its physicochemical and steric profile.
From a rational drug design perspective, the ortho-methoxy substitution (-OCH₃) introduces critical steric hindrance against the adjacent N1 and N3 atoms of the imidazole core. This steric clash restricts the free rotation of the phenyl ring, locking the molecule into a specific, non-coplanar dihedral angle. This biaryl-like twist is thermodynamically favorable for intercalating into deep, narrow hydrophobic pockets of target proteins, such as the colchicine binding site on tubulin[1]. Furthermore, the oxygen atom of the methoxy group acts as a potent hydrogen bond acceptor, significantly increasing target residence time and binding affinity compared to unsubstituted or para-substituted analogs[2].
Derivatives of 2-aryl-4,5-diphenyl-1H-imidazole, specifically those bearing methoxy substitutions, exhibit highly potent in vitro activity against chloroquine-sensitive Plasmodium falciparum (3D7 strain)[2].
Mechanism of Action: Molecular docking studies reveal that these compounds target the parasite's dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme[2]. The imidazole nitrogen coordinates with the active site residues, while the ortho-methoxy group forms crucial hydrogen bonds with surrounding polar amino acids. This interaction outcompetes natural folate substrates, halting parasitic DNA synthesis and leading to cell death[2].
B. Anticancer Efficacy via Microtubule Destabilization
Microtubule targeting agents (MTAs) are critical in oncology for disrupting the dynamic instability of tubulin. 2-Aryl-1H-benzo[d]imidazole derivatives have been identified as potent MTAs that bind directly to the colchicine/nocodazole binding site at the α/β-tubulin interface[1].
Mechanism of Action: The steric bulk of the 2-methoxyphenyl group prevents tubulin heterodimers from adopting the straight conformation required for microtubule polymerization[1]. This disruption leads to cell cycle arrest in the G2/M phase, subsequently triggering apoptosis in cancer cell lines such as HeLa and A549[1].
C. Antimicrobial and Enzymatic Inhibition
Beyond oncology and parasitology, imidazole derivatives disrupt bacterial cell wall synthesis and interfere with DNA replication, showing efficacy against strains like S. aureus and E. coli[3]. Additionally, specific imidazole-derived aryl ethers exhibit nanomolar inhibition of cytosolic human carbonic anhydrase (hCA I and hCA II) isozymes, highlighting their versatility across diverse therapeutic targets[4].
Figure 1: Multitarget pharmacological pathways of 2-(2-methoxyphenyl)-1H-imidazole derivatives.
Quantitative Data Summary
The following table synthesizes the inhibitory concentrations (IC₅₀) and primary mechanisms of action for various 2-aryl-1H-imidazole derivatives across distinct biological targets.
Compound Class
Target / Model
IC₅₀ Range
Primary Mechanism of Action
2-Aryl-1H-benzo[d]imidazoles
HeLa & A549 Cells
5.3 – 18.1 μM
Inhibition of tubulin polymerization (colchicine site)[1]
To ensure rigorous reproducibility, the following protocols detail the causality behind reagent selection and incorporate built-in validation checkpoints.
This protocol utilizes a green, microwave-assisted approach to synthesize 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole[2].
Causality of Experimental Choices:
Microwave irradiation ensures rapid, uniform heating, overcoming the high activation energy required for the cyclocondensation of dicarbonyls with aldehydes[2]. Glacial acetic acid serves a dual purpose: it acts as a solvent and a mild acid catalyst to protonate the carbonyl oxygens, increasing their electrophilicity for nucleophilic attack by ammonia (generated in situ from ammonium acetate)[2].
Step-by-Step Methodology:
Preparation: In a microwave-safe reaction vial, combine 2-methoxybenzaldehyde (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (10.0 mmol).
Solvent Addition: Add 5 mL of glacial acetic acid. The excess ammonium acetate drives the equilibrium forward toward imine formation.
Irradiation: Subject the mixture to microwave irradiation (approx. 150 W) at 120 °C for 5–10 minutes.
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the emergence of a highly fluorescent lower R_f spot confirms cyclocondensation.
Isolation: Pour the hot mixture into 50 mL of crushed ice water while stirring vigorously.
Validation Checkpoint 2 (Precipitation): The sudden shift in dielectric constant and pH causes the fully aromatized imidazole product to precipitate immediately as a solid. Filter under vacuum, wash with cold water, and recrystallize from ethanol.
Protocol B: DMSO-Mediated Dehydrogenation of Imidazolines
For substrates where direct multicomponent synthesis yields complex mixtures, starting from a 2-aryl-Δ²-imidazoline and oxidizing it is preferred.
Causality of Experimental Choices:
Standard Palladium on Carbon (Pd/C) catalysts often fail to oxidize sterically hindered ortho-substituted aryl groups[5]. Dimethyl sulfoxide (DMSO) acts as a mild, metal-free oxidant[5]. At elevated temperatures, DMSO accepts hydrogen atoms from the imidazoline ring, driving the system toward the thermodynamically stable 1H-imidazole system without yielding over-oxidation side products[5].
Step-by-Step Methodology:
Preparation: Dissolve 2-(2-methoxyphenyl)-Δ²-imidazoline (1.0 mmol) in 3 mL of anhydrous DMSO in a round-bottom flask equipped with a reflux condenser.
Heating: Heat the reaction mixture to 120 °C using an oil bath for 24–48 hours[5].
Validation Checkpoint 1 (Gas Evolution): The reduction of DMSO generates dimethyl sulfide (DMS) gas. The distinctive odor of DMS serves as a real-time, self-validating indicator that the dehydrogenation process is actively occurring.
Workup: Cool the mixture to room temperature and partition between ethyl acetate (20 mL) and brine (20 mL) to remove the DMSO. Extract the aqueous layer twice more with ethyl acetate.
Validation Checkpoint 2 (NMR): After drying and concentrating the organic layer, run a crude ¹H-NMR. The complete disappearance of the aliphatic multiplet (CH₂-CH₂) of the imidazoline ring (~3.5-4.0 ppm) and the appearance of a sharp singlet for the imidazole C4/C5 protons (~7.1-7.3 ppm) validates successful aromatization.
References
Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed. nih.gov. 1
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. nih.gov. 3
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - ACS Publications. acs.org. 4
Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. ugm.ac.id. 2
New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide - Organic Chemistry Portal. organic-chemistry.org. 5
An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC. nih.gov. 6
The Synthesis of 2-Aryl-1H-Imidazoles: A Historical and Mechanistic Guide for the Modern Chemist
Abstract The 2-aryl-1H-imidazole scaffold is a cornerstone of modern medicinal chemistry and materials science, found in a multitude of bioactive compounds, including prominent kinase inhibitors and functional organic ma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-aryl-1H-imidazole scaffold is a cornerstone of modern medicinal chemistry and materials science, found in a multitude of bioactive compounds, including prominent kinase inhibitors and functional organic materials. Its synthesis has evolved dramatically from foundational multi-component reactions discovered in the 19th century to highly efficient, selective, and sustainable catalytic methods. This technical guide provides an in-depth exploration of the discovery and history of 2-aryl-1H-imidazole synthesis. We will traverse the classical methodologies, including the seminal Debus-Radziszewski reaction, and chart the progression to modern, state-of-the-art techniques. Emphasis is placed on the mechanistic underpinnings and causal logic behind key synthetic strategies, such as the aromatization of 2-arylimidazolines and the transformative impact of palladium- and copper-catalyzed cross-coupling and direct C-H arylation reactions. Detailed experimental protocols, comparative data, and process diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital heterocyclic motif.
Introduction: The Enduring Significance of the 2-Aryl-1H-Imidazole Core
The imidazole ring, a planar, five-membered aromatic heterocycle, was first synthesized by Heinrich Debus in 1858.[1][2][3][4] Its unique electronic properties, featuring both a pyrrole-type and a pyridine-type nitrogen atom, render it amphoteric and capable of participating in a wide array of chemical interactions, most notably hydrogen bonding.[1][5] When substituted with an aryl group at the C2 position, the resulting 2-aryl-1H-imidazole framework gains significant steric and electronic diversity, making it a "privileged scaffold" in drug discovery. This structure is central to numerous pharmacologically active agents, including p38 MAP kinase inhibitors, antifungal agents, and anticancer drugs.[6][7] The evolution of synthetic routes to this core structure is a compelling narrative of chemical innovation, driven by the persistent need for greater efficiency, selectivity, and molecular diversity.
Chapter 1: Foundational Syntheses - The Dawn of Imidazole Chemistry
The earliest methods for constructing the imidazole ring laid the essential groundwork for all subsequent developments. These multi-component reactions, while often suffering from modest yields and harsh conditions by modern standards, were revolutionary for their time and are still employed today for the creation of certain C-substituted imidazoles.[1][8]
The Debus-Radziszewski Reaction: A Multicomponent Marvel
The first synthesis of the parent imidazole ring was reported by Heinrich Debus in 1858, who demonstrated that glyoxal, formaldehyde, and ammonia could condense to form the heterocycle.[1][3][9] This work was significantly expanded upon in 1882 by Bronisław Radziszewski, who showed that the reaction could be generalized to produce a wide variety of substituted imidazoles.[2] The Debus-Radziszewski reaction is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a surrogate like ammonium acetate).[10][11][12]
For the specific synthesis of 2-aryl-1H-imidazoles, the reaction is strategically designed such that the aldehyde component is an aromatic aldehyde. This provides a direct and convergent route to the desired scaffold.
Causality and Mechanism: The reaction is believed to proceed in two main stages, although the exact mechanism is not definitively certain.[10] In the first stage, the 1,2-dicarbonyl compound condenses with two molecules of ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aryl aldehyde, followed by cyclization and aromatization to yield the final 2-aryl-1H-imidazole product.[10][11] The use of formamide or urea as a nitrogen source in place of ammonia has also been reported.[12]
Caption: The Debus-Radziszewski reaction pathway for 2-aryl-1H-imidazoles.
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Aryl-4-Phenyl-1H-Imidazoles [13]
This protocol exemplifies a modern, energy-efficient adaptation of the classical Debus-Radziszewski reaction.
Place a solution of the aryl aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) into an ultrasonic cleaner bath.
Begin sonication at room temperature.
Slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise to the sonicating mixture over a period of 15 minutes.
Continue to irradiate the resulting mixture with ultrasound for the specified time (typically 45-60 minutes), monitoring the reaction by TLC.
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4-phenyl-1H-imidazole.
Other Foundational Methods
While the Debus-Radziszewski synthesis is the most direct classical route, other named reactions contributed to the broader field of imidazole synthesis.
Marckwald Synthesis: This method involves the reaction of an α-amino ketone with potassium thiocyanate or cyanate to form an intermediate imidazol-2-thione or imidazol-2-one.[1][9][14] Subsequent desulfurization or hydrolysis yields the imidazole.[12][14] To produce a 2-aryl-1H-imidazole, one would need to start with an α-amino ketone bearing the desired aryl group, which often requires a multi-step synthesis, limiting its practicality compared to multicomponent approaches.[15]
Wallach Synthesis: Reported by Otto Wallach, this synthesis treats N,N'-disubstituted oxamides with phosphorus pentachloride, followed by reduction to yield N-substituted imidazoles.[1][9][12] Its application is generally limited and not a primary route for 2-aryl-1H-imidazoles.[1][16]
Chapter 2: The Rise of Modern Methodologies - Efficiency and Selectivity
The 20th and 21st centuries witnessed a paradigm shift in synthetic chemistry, with the advent of catalytic methods that offered unprecedented control, efficiency, and functional group tolerance.
Aromatization of 2-Aryl-Imidazolines: A Direct and Effective Route
A highly effective and logical strategy for synthesizing 2-aryl-1H-imidazoles involves the initial construction of a 2-aryl-2-imidazoline, followed by an oxidation (dehydrogenation) step to introduce the aromaticity. This two-step process often proves more reliable and higher-yielding than direct one-pot condensations.
Causality and Mechanism: The driving force for this reaction is the formation of a stable aromatic ring. Various oxidizing agents can effect this transformation, but two have emerged as particularly practical: Palladium on carbon (Pd/C) and Dimethyl sulfoxide (DMSO).
Palladium on Carbon (Pd/C): A classic heterogeneous catalyst for dehydrogenation. It is highly effective but can be expensive and requires careful handling.[17]
Dimethyl Sulfoxide (DMSO): A mild, inexpensive, and less toxic alternative. The reaction is performed at elevated temperatures (e.g., 120 °C), where DMSO acts as the oxidant. This method has been shown to be particularly effective for aromatic derivatives and can outperform Pd/C for certain substrates.[17]
Caption: Workflow for the synthesis of 2-Aryl-1H-Imidazoles via aromatization.
Comparative Data: Dehydrogenation of 2-Aryl-Imidazolines [17]
Aryl Substituent (at C2)
Yield with DMSO (%)
Yield with 10% Pd/C (%)
Comments
4-Tolyl
71
57
DMSO is more efficient.
4-Chlorophenyl
65
10
DMSO is significantly superior for this electron-withdrawing group.
Dissolve the 2-aryl-Δ2-imidazoline (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
Heat the mixture in a sealed vessel at 120 °C for 48 hours.
After cooling to room temperature, pour the reaction mixture into water.
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the 2-aryl-1H-imidazole.
The Palladium Revolution: Cross-Coupling and C-H Functionalization
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and the synthesis of 2-aryl-1H-imidazoles is no exception. These methods offer unparalleled scope and functional group compatibility.
2.2.1 Suzuki-Miyaura Cross-Coupling
This approach relies on the coupling of a pre-functionalized imidazole, such as 4(5)-bromo-1H-imidazole, with an arylboronic acid. While this method is highly reliable for creating 4- or 5-aryl imidazoles, it is less direct for 2-aryl substitution, which would require the synthesis of a 2-haloimidazole precursor.[6][18]
2.2.2 Direct C-H Arylation
Direct C-H arylation represents the state-of-the-art in terms of atom and step economy. This strategy avoids the pre-functionalization of the imidazole ring. Instead, a palladium catalyst is used to directly couple an aryl halide with a C-H bond on the imidazole.
Causality and Mechanism: The C2-H bond of the imidazole ring is the most acidic and is preferentially activated by the palladium catalyst. This inherent reactivity allows for highly selective arylation at the 2-position, avoiding the need for protecting groups or directing groups. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step at the C2 position of the imidazole, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. Copper(I) salts, such as CuI, are often used as co-catalysts or mediators in these reactions.[6]
Caption: Simplified catalytic cycle for Palladium-catalyzed direct C-H arylation.
Experimental Protocol: Palladium-Catalyzed Direct C-2 Arylation [6]
To an oven-dried reaction vessel, add the 4(5)-aryl-1H-imidazole (1.0 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and Copper(I) iodide (CuI, 2.0 mmol).
Add the aryl halide (e.g., aryl bromide, 2.0 mmol) under a stream of argon.
Fit the vessel with a septum, then evacuate and back-fill with argon (repeat this cycle three times).
Add a suitable solvent (e.g., DMF or dioxane) via syringe.
Heat the reaction mixture at the specified temperature (e.g., 100-140 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
After cooling, dilute the mixture with an appropriate solvent and filter through a pad of celite to remove metal residues.
Purify the filtrate by column chromatography to isolate the 2,4(5)-diaryl-1H-imidazole.
Modern synthetic chemistry is not only about discovering new reactions but also about developing technologies that make existing reactions faster, more efficient, and more environmentally friendly.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently.[7] This technique can dramatically reduce reaction times from hours or days to mere minutes and often leads to higher yields and cleaner reaction profiles.[7] Numerous classical and modern syntheses of 2-aryl-1H-imidazoles, including the Debus-Radziszewski reaction and various cross-coupling protocols, have been successfully adapted to microwave conditions.[8][19]
Comparative Data: Conventional vs. Microwave Synthesis of 2,4,5-Trisubstituted Imidazoles [8]
Method
Reaction Time
Yield (%)
Conventional Heating (Reflux)
6-8 hours
75-85
Microwave Irradiation (Solvent-free)
2-5 minutes
88-95
Conclusion and Future Outlook
The journey of 2-aryl-1H-imidazole synthesis from the 19th-century discoveries of Debus and Radziszewski to the cutting-edge catalytic methods of today is a testament to the ingenuity of chemical science. We have moved from stoichiometric, multi-component condensations to highly selective, atom-economical C-H functionalization reactions. The development of enabling technologies like microwave synthesis has further accelerated the discovery and optimization of these vital molecules.
Looking ahead, the field will likely continue to embrace principles of green chemistry. The development of photoredox and copper-catalyzed multicomponent reactions, which can be performed under mild conditions, points towards a future where complex 2-aryl-1H-imidazoles can be assembled with even greater efficiency and environmental stewardship.[20][21] These ongoing innovations will ensure that chemists in research and drug development have ready access to this invaluable heterocyclic scaffold for years to come.
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Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage - Organic Letters. (URL: [Link])
THE CRUCIAL EARLY CONTRIBUTIONS OF F. R. JAPP TO A GENERAL SYNTHESIS OF IMIDAZOLE DERIVATIVES - IDEALS, University of Illinois. (URL: [Link])
A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide - PMC. (URL: [Link])
Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts - Organic Chemistry Portal. (URL: [Link])
Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent - Indonesian Journal of Chemistry. (URL: [Link])
New approach to the multicomponent one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles - ResearchGate. (URL: [Link])
Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage - RSC Publishing. (URL: [Link])
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - MIT Open Access Articles. (URL: [Link])
Facile synthesis of fully substituted 1H-imidazoles from oxime esters via dual photoredox/copper catalyzed multicomponent reactions - Organic Chemistry Frontiers. (URL: [Link])
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - MDPI. (URL: [Link])
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles - The Journal of Organic Chemistry. (URL: [Link])
Synthesis of 2-(2-Methoxyphenyl)-1H-imidazole from 2-methoxybenzaldehyde: An Application and Protocol Guide
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 2-(2-Methoxyphenyl)-1H-imidazole, a valuable heterocyclic compound with significant potential in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 2-(2-Methoxyphenyl)-1H-imidazole, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic methodology, reaction mechanism, and characterization of the target molecule.
Introduction: The Significance of 2-Aryl-1H-imidazoles
The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 2-Aryl-1H-imidazoles, in particular, have garnered substantial attention due to their diverse pharmacological activities, including but not limited to anti-inflammatory, anti-cancer, and anti-microbial properties. The specific target of this guide, 2-(2-Methoxyphenyl)-1H-imidazole, incorporates a methoxy-substituted phenyl ring, a common feature in bioactive molecules that can influence metabolic stability and receptor binding affinity.
The Radziszewski Imidazole Synthesis: A Mechanistic Overview
The synthesis of 2-(2-Methoxyphenyl)-1H-imidazole is most effectively achieved through the Radziszewski imidazole synthesis, a classic multi-component reaction first reported in the 19th century.[1][2] This robust and versatile method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.
The generally accepted mechanism, while not definitively proven in all cases, proceeds in two main stages:
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (in this protocol, glyoxal) reacts with two equivalents of ammonia to form a diimine intermediate.
Condensation and Cyclization: The diimine intermediate then condenses with the aldehyde (2-methoxybenzaldehyde). This is followed by an intramolecular cyclization and subsequent aromatization to yield the final imidazole product.
The use of ammonium acetate as the ammonia source is common, as it provides both ammonia and a mildly acidic environment that can catalyze the reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Radziszewski synthesis of related 2-aryl-imidazoles.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
Notes
2-Methoxybenzaldehyde
≥98%
e.g., Sigma-Aldrich
135-02-4
Glyoxal
40% solution in water
e.g., Sigma-Aldrich
107-22-2
Ammonium Acetate
≥98%
e.g., Sigma-Aldrich
631-61-8
Glacial Acetic Acid
ACS Grade
e.g., Fisher Scientific
64-19-7
Solvent
Ethanol
Reagent Grade
e.g., VWR
64-17-5
For recrystallization
Deionized Water
7732-18-5
Ethyl Acetate
HPLC Grade
e.g., Fisher Scientific
141-78-6
For TLC and extraction
Hexane
HPLC Grade
e.g., Fisher Scientific
110-54-3
For TLC and extraction
Silica Gel
60 Å, 230-400 mesh
e.g., Sorbent Technologies
7631-86-9
For column chromatography
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Stir bar
Separatory funnel (250 mL)
Rotary evaporator
Büchner funnel and filter flask
Glassware for recrystallization
Thin-layer chromatography (TLC) plates (silica gel coated)
UV lamp for TLC visualization
Melting point apparatus
NMR spectrometer
FT-IR spectrometer
Mass spectrometer
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methoxybenzaldehyde (1.36 g, 10 mmol), ammonium acetate (4.62 g, 60 mmol), and glacial acetic acid (30 mL).
Addition of Glyoxal: To the stirred solution, add glyoxal (40% in water, 1.45 mL, 10 mmol).
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.
Work-up: After the reaction is complete (as indicated by the consumption of 2-methoxybenzaldehyde on TLC), allow the mixture to cool to room temperature.
Precipitation: Pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A precipitate should form.
Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).
Purification:
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Column Chromatography (if necessary): If recrystallization does not yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Methoxyphenyl)-1H-imidazole.
Expected Results and Characterization
The final product, 2-(2-Methoxyphenyl)-1H-imidazole, is expected to be a solid at room temperature. The yield of the reaction can vary depending on the reaction conditions and purification efficiency, but yields in the range of 60-80% are commonly reported for similar Radziszewski syntheses.
For characterization, the following spectroscopic data can be anticipated, based on the structure and data from analogous compounds:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl group and the imidazole ring. The methoxy group will appear as a singlet around 3.9-4.1 ppm. The imidazole N-H proton will likely be a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the imidazole ring and the 2-methoxyphenyl substituent. The carbon attached to the methoxy group will be significantly shielded.
FT-IR: The infrared spectrum should exhibit a characteristic N-H stretching band in the region of 3100-3400 cm⁻¹, as well as C-H and C=N stretching vibrations.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(2-Methoxyphenyl)-1H-imidazole (C₁₀H₁₀N₂O, MW = 174.20 g/mol ).
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained.
Product loss during work-up.
Ensure complete precipitation by adding a sufficient amount of cold water and thorough neutralization. Be careful during transfers and filtration.
Impure Product
Side reactions.
Optimize the stoichiometry of the reactants. Ammonium acetate is typically used in excess.
Incomplete removal of starting materials.
Improve the purification method. If recrystallization is insufficient, use column chromatography.
Difficulty in Precipitation
Product is soluble in the aqueous work-up solution.
Extract the aqueous layer with an organic solvent such as ethyl acetate after neutralization.
Conclusion
The Radziszewski synthesis provides a reliable and straightforward method for the preparation of 2-(2-Methoxyphenyl)-1H-imidazole from readily available starting materials. This application note offers a detailed protocol and the underlying scientific principles to guide researchers in the successful synthesis and characterization of this important heterocyclic compound. The versatility of the Radziszewski reaction also allows for the synthesis of a wide array of substituted imidazoles, making it a valuable tool in the exploration of new chemical entities for drug discovery and materials science.
References
Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
Application Note: One-Pot Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Optimization, and Self-Validating Experimental Protocols Executive Summary & Rationale The 2,4,5...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Catalyst Optimization, and Self-Validating Experimental Protocols
Executive Summary & Rationale
The 2,4,5-trisubstituted imidazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory agents, antibacterial drugs, and targeted therapeutics like transforming growth factor
β
1 inhibitors[1][2]. Historically, the synthesis of these heterocycles required tedious, multi-step linear pathways that suffered from poor atom economy, harsh conditions, and complex purification requirements[2].
Modern synthetic chemistry has largely pivoted to the Debus-Radziszewski multicomponent reaction (MCR) . This one-pot approach condenses a 1,2-diketone, an aromatic aldehyde, and ammonium acetate to form the imidazole ring in a single convergent step[3][4]. By integrating green chemistry principles—such as solvent-free microwave irradiation and recoverable heterogeneous catalysts—this methodology drastically reduces reaction times from days to minutes while maximizing yield and purity[1][5].
Mechanistic Causality
Understanding the reaction mechanism is critical for troubleshooting and optimizing the synthesis. The reaction is essentially a cascade of condensation and cyclization events driven by the in situ generation of reactive intermediates[6].
The Role of Ammonium Acetate: Gaseous ammonia is difficult to handle and quantify. Ammonium acetate is chosen because it thermally decomposes to release ammonia and acetic acid at a controlled rate, serving as a reliable nucleophilic nitrogen donor[6].
Intermediate Formation: The released ammonia attacks the highly electrophilic carbonyl carbon of the aldehyde to form an imine, while simultaneously reacting with the 1,2-diketone to form an
α
-diimine (or
α
-amino ketone)[6].
Catalytic Activation: A Lewis acid or Brønsted acid catalyst is introduced to coordinate with the oxygen atoms of the carbonyl groups. This coordination withdraws electron density, lowering the activation energy required for the nucleophilic attack by ammonia. It also facilitates the final dehydrative cyclization step, driving the equilibrium toward the highly stable, aromatic imidazole product[4][6].
Figure 1: Mechanistic pathway for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles.
Catalyst Landscape & Quantitative Optimization
The efficiency of the one-pot MCR is heavily dependent on the chosen catalytic system. The table below synthesizes quantitative data across various modern catalytic approaches, allowing researchers to select a protocol based on available equipment (e.g., microwave reactors) and green chemistry goals.
Table 1: Comparative Analysis of Catalytic Systems for Imidazole Synthesis
(Note: Yields represent the condensation of benzil, benzaldehyde, and ammonium acetate as a standard benchmarking model).
Standardized Experimental Protocols
To ensure reproducibility, two distinct protocols are provided. Method A utilizes microwave irradiation for high-throughput synthesis, while Method B provides a conventional heating alternative using a mild Lewis acid.
Figure 2: Standardized experimental workflow for one-pot imidazole synthesis.
This method leverages microwave energy to superheat polar intermediates rapidly, driving the dehydration steps forward[1][5].
Reagent Preparation: Weigh 1.0 mmol of 1,2-diketone (e.g., benzil), 1.0 mmol of aromatic aldehyde, and 2.0-2.5 mmol of anhydrous ammonium acetate.
Causality Check: Ammonium acetate must be dried (e.g., over P₂O₅ under vacuum) prior to use. Excess moisture shifts the condensation equilibrium backward, stalling the reaction[5].
Catalyst Addition: Transfer the reagents to a microwave-safe vessel (e.g., a 50 mL beaker or specialized MW vial) and add 0.3 g of TiCl₄-SiO₂ catalyst[5]. Mix thoroughly with a glass rod to ensure a homogenous solid dispersion.
Irradiation: Irradiate the mixture in a microwave reactor at 300W for 10–15 minutes[1][5].
Self-Validation: Pause the microwave every 5 minutes to monitor via TLC (CH₃OH/CH₂Cl₂ 3:97). The reaction is complete when the aldehyde spot disappears[4].
Work-up & Catalyst Recovery: Cool the mixture to room temperature. Add 10 mL of acetone to dissolve the organic products. Filter the mixture to recover the insoluble TiCl₄-SiO₂ catalyst[5].
Isolation: Concentrate the filtrate under reduced pressure, then pour the residue into crushed ice/water. The 2,4,5-trisubstituted imidazole will precipitate as a solid[1]. Filter, wash with cold water, and recrystallize from ethanol.
Bismuth(III) triflate is a highly effective, water-tolerant, and non-toxic Lewis acid ideal for conventional laboratory setups[4].
Reaction Assembly: In a round-bottom flask, combine the aromatic aldehyde (1.1 equiv), 1,2-diketone (1.0 equiv), and ammonium acetate (4.0 equiv) in acetonitrile (4.0 mL per mmol of diketone)[4].
Catalysis: Add Bi(OTf)₃ (20.0 mol%) to the stirred solution[4].
Causality Check: The slight excess of aldehyde and large excess of ammonium acetate compensate for potential volatilization of ammonia and ensure complete consumption of the diketone.
Thermal Phase: Heat the mixture at 70°C using a temperature-controlled oil bath or hot plate for 24 hours[4].
Quench and Precipitation: Once TLC confirms the disappearance of the aldehyde, concentrate the mixture on a rotary evaporator. Add hot methanol (5.0 mL) to the residue, stir, and cool rapidly in an ice bath to induce crystallization[4]. Filter the pure product.
Quality Control & Analytical Self-Validation
To ensure the structural integrity of the synthesized imidazoles, the following self-validating analytical checks must be performed:
Chromatographic Validation: The product should present as a single spot on TLC. If a highly polar spot remains near the baseline, it indicates unreacted ammonium salts, requiring further aqueous washing.
Spectroscopic Validation (¹H NMR):
Confirm the disappearance of the aldehyde proton signal (typically
δ
9.5–10.5 ppm).
Look for the characteristic, highly deshielded imidazole N-H proton. Depending on the solvent (e.g., DMSO-d6) and hydrogen bonding, this broad singlet typically appears far downfield, often between
δ
12.0 and 13.0 ppm[3].
Mass Spectrometry (LCMS): Verify the mass of the product. For example, the condensation of benzil, 4-methoxybenzaldehyde, and ammonium acetate yields 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, which will show an
[M+H]+
peak at
m/z=327
[1].
References
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions
Der Pharma Chemica
URL: [Link]
MOLECULAR IODINE MEDIATED SYNTHESIS OF 2,4,5- TRISUBSTITUTED IMIDAZOLES COMMENCING
METHYLENE KETONES AND BENZYLIC PRIMARY ALCOHOLS
CLOCKSS
URL: [Link]
Three-Component, One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles Catalyzed by TiCl₄-SiO₂ Under Conventional Heating Conditions or Microwave Irradiation
Academia.edu / Synthetic Communications
URL: [Link]
One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via[2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones
The Journal of Organic Chemistry - ACS Publications
URL: [Link]
MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions
MDPI - Nanomaterials
URL:[Link]
Bismuth (III) Triflate Catalyzed Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
SCIRP - International Journal of Organic Chemistry
URL: [Link]
Application Note: Preclinical Evaluation of 2-(2-Methoxyphenyl)-1H-imidazole in Leishmanicidal Activity Assays
Introduction & Mechanistic Rationale Leishmaniasis remains a critical global health challenge, with current therapeutics hampered by severe toxicity, high costs, and emerging parasitic resistance. In recent years, imidaz...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Leishmaniasis remains a critical global health challenge, with current therapeutics hampered by severe toxicity, high costs, and emerging parasitic resistance. In recent years, imidazole derivatives have been identified as highly potent scaffolds for antileishmanial drug development[1]. This application note details the validation framework for 2-(2-Methoxyphenyl)-1H-imidazole (CAS: 52091-35-7)[2], an organic compound that leverages the imidazole pharmacophore to disrupt vital parasitic pathways.
The Causality of the Imidazole Pharmacophore:
The efficacy of 2-(2-Methoxyphenyl)-1H-imidazole is not coincidental; it is rooted in its specific affinity for metalloenzymes. In Leishmania species, this compound exhibits a dual-threat mechanism:
Fe-SOD Inhibition: Mammalian host cells utilize Copper/Zinc Superoxide Dismutase (CuZn-SOD) to manage oxidative stress, whereas Leishmania parasites rely exclusively on Iron Superoxide Dismutase (Fe-SOD) to survive the reactive oxygen species (ROS) bombardment within host macrophage phagolysosomes. The nitrogen atoms in the imidazole ring coordinate with the H-bonding network of the iron atom moiety in Fe-SOD, neutralizing the enzyme and triggering fatal oxidative stress[3].
CYP51 Inhibition: Similar to standard azole antifungals, imidazoles bind the heme iron of sterol 14α-demethylase (CYP51), halting ergosterol biosynthesis. This depletes the parasitic cell membrane of essential sterols, leading to structural collapse[4].
The methoxy-phenyl substitution specifically enhances the molecule's lipophilicity, optimizing its penetration through both the mammalian macrophage membrane and the acidic phagolysosome where the amastigote resides[5].
Fig 1. Dual mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazole in Leishmania spp.
Experimental Workflow: A Self-Validating System
A robust drug discovery protocol cannot rely solely on extracellular promastigotes. Promastigotes represent the insect vector stage; they are highly susceptible to compounds and do not reflect the biochemical environment of the human host[1]. To ensure scientific integrity, we employ a self-validating, tiered screening loop:
Cytotoxicity (Macrophages): Defines the upper limit of the therapeutic window.
Secondary Screen (Amastigotes): Validates efficacy in the clinically relevant intracellular stage.
Mechanistic Validation: Confirms target engagement (Fe-SOD) to rule out non-specific toxicity.
Fig 2. Tiered screening workflow for leishmanicidal activity of imidazole derivatives.
Data Presentation & Interpretation
When executing these protocols, summarize your quantitative findings to calculate the Selectivity Index (SI) . The SI is the ratio of macrophage toxicity (
CC50
) to amastigote efficacy (
IC50
). An
SI>10
is generally required to consider a compound for further preclinical development[1].
Table 1: Representative Quantitative Profiling of 2-(2-Methoxyphenyl)-1H-imidazole vs. Standard Therapeutics
Resazurin is utilized over MTT because it is non-toxic to the user, does not require cell lysis, and allows for continuous kinetic monitoring of parasite metabolism.
Culture Preparation: Cultivate Leishmania infantum or L. braziliensis promastigotes in Schneider’s Insect Medium supplemented with 10% heat-inactivated FBS at 26°C.
Seeding: Harvest parasites in the logarithmic growth phase. Seed
1×106
cells/mL into a 96-well plate (100 µL/well).
Causality Note: Over-seeding leads to premature nutrient depletion and entry into the stationary phase, which confounds drug-induced mortality with natural apoptosis.
Compound Treatment: Add 2-(2-Methoxyphenyl)-1H-imidazole at varying concentrations (0.1 µM to 100 µM) using serial dilutions. Incubate for 48 hours at 26°C.
Resazurin Addition: Add 20 µL of Resazurin solution (2 mM in PBS) to each well. Incubate for an additional 24 hours.
Causality Note: Resazurin requires active parasitic oxidoreductases to be reduced to the fluorescent resorufin. A 24-hour window ensures a robust signal-to-noise ratio without saturating the fluorescence detector.
Readout: Measure fluorescence (
Ex560
/
Em590
nm). Calculate the
IC50
using non-linear regression.
This assay validates the compound's ability to cross the host cell membrane and function within the highly acidic (pH ~4.5) phagolysosome[5].
Macrophage Seeding: Seed J774A.1 murine macrophages at
5×104
cells/well in a 24-well plate containing sterile glass coverslips. Incubate in DMEM + 10% FBS at 37°C, 5%
CO2
for 24 hours to allow adherence.
Infection: Introduce stationary-phase Leishmania promastigotes at a Multiplicity of Infection (MOI) of 10:1 (Parasites:Macrophages). Incubate for 24 hours.
Causality Note: Stationary-phase promastigotes are highly infective (metacyclic). An MOI of 10:1 ensures a high baseline infection rate (>80%) without overwhelming the macrophages and causing premature host cell lysis.
Washing (Critical Step): Wash the wells three times with warm PBS.
Causality Note: This removes non-internalized extracellular promastigotes. If left behind, they will replicate in the media, differentiate, and artificially inflate the perceived amastigote burden, skewing
IC50
calculations.
Treatment: Add fresh media containing 2-(2-Methoxyphenyl)-1H-imidazole at concentrations below the established macrophage
CC50
. Incubate for 72 hours.
Fixation & Staining: Remove media, fix cells with absolute methanol for 5 minutes, and stain with 10% Giemsa for 15 minutes.
Quantification: Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages. Calculate the infection index (% infected cells × average amastigotes per infected cell) to determine the
IC50
.
Protocol C: Mechanistic Validation via Fe-SOD Enzymatic Inhibition
To prove the imidazole compound acts via oxidative stress vulnerability, we measure its direct inhibition of isolated parasitic Fe-SOD[6].
Enzyme Extraction: Lyse untreated Leishmania promastigotes via sonication in cold potassium phosphate buffer (50 mM, pH 7.8). Centrifuge at 15,000 × g for 30 mins at 4°C. The supernatant contains the crude Fe-SOD extract.
Reaction Setup: In a cuvette, combine 50 mM phosphate buffer, 0.1 mM EDTA, 50 µM nitroblue tetrazolium (NBT), 10 µM xanthine, and the Fe-SOD extract.
Inhibitor Addition: Add 2-(2-Methoxyphenyl)-1H-imidazole (at the established
IC50
concentration).
Initiation: Add Xanthine Oxidase (XOD) to initiate the generation of superoxide radicals.
Spectrophotometric Readout: Monitor absorbance at 560 nm for 5 minutes.
Causality Note: In the absence of the drug, parasitic Fe-SOD scavenges the superoxide radicals, preventing the reduction of NBT. If the imidazole compound successfully inhibits Fe-SOD, superoxide radicals will remain free to reduce NBT into a dark blue formazan product, resulting in a rapid increase in absorbance at 560 nm[3].
References
ChemScene. 52091-35-7 | 2-(2-methoxyphenyl)-1H-imidazole. Product Data and Specifications.
ChemistryOpen (via PMC). In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole‐Containing Azine and Benzoazine Derivatives.
Journal of Antimicrobial Chemotherapy (via PubMed). In vitro leishmanicidal activity of imidazole- or pyrazole-based benzo[g]phthalazine derivatives against Leishmania infantum and Leishmania braziliensis species.
Molecules (MDPI). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani.
Parasitology (Cambridge University Press). Imidazole-containing phthalazine derivatives inhibit Fe-SOD performance in Leishmania species and are active in vitro against visceral and mucosal leishmaniasis.
Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
Application Note: 2-(2-Methoxyphenyl)-1H-imidazole and Its Derivatives in Cancer Cell Line Profiling
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: Mechanistic rationale, quantitative profiling, and self-validating in vitro protocols. Pharmacological Rationa...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals
Content Focus: Mechanistic rationale, quantitative profiling, and self-validating in vitro protocols.
Pharmacological Rationale & Mechanistic Pathways
The 2-(2-methoxyphenyl)-1H-imidazole scaffold has emerged as a highly versatile pharmacophore in modern oncology. The strategic placement of a methoxy group at the ortho position of the phenyl ring provides unique steric hindrance and acts as a critical hydrogen-bond acceptor. This structural configuration significantly enhances the molecule's binding affinity within the hydrophobic pockets of target kinases and metalloenzymes .
In preclinical cancer cell line studies, these derivatives exhibit potent polypharmacology:
Src Family Kinases (SFKs): In neuroblastoma (SH-SY5Y) models, specific aminoimidazole derivatives act as ATP-competitive inhibitors of SFKs. This inhibition suppresses downstream PI3K and STAT3 signaling, ultimately driving cell cycle arrest .
Indoleamine 2,3-dioxygenase (IDO): In cervical cancer (HeLa) co-cultures, imidazole derivatives reverse tumor-induced immunosuppression by inhibiting IDO, an enzyme responsible for tryptophan depletion and the production of immunosuppressive kynurenines .
Ribosomal Stalling: Certain pyrrolo-imidazole derivatives have been identified as potent translation inhibitors in breast cancer (MCF7) lines, potentiating ribosomal stalling during peptide synthesis .
Fig 1. Inhibition of oncogenic signaling by 2-(2-methoxyphenyl)-1H-imidazole derivatives.
Quantitative Cytotoxicity Profiling
The efficacy of 2-(2-methoxyphenyl)-1H-imidazole derivatives varies significantly based on secondary substitutions (e.g., 4,5-diphenyl additions) and the specific metabolic landscape of the target cell line. Below is a synthesized profile of IC50 values across standard human cancer cell lines.
Compound Derivative
Primary Target / Mechanism
Cell Line
IC50 Range (µM)
Reference
1-[2-(2-Methoxyphenyl)ethyl]-4-nitro-1H-imidazole
Src Family Kinase Inhibition
SH-SY5Y (Neuroblastoma)
0.05 – 2.1
2-(2-Methoxyphenyl)-4,5-diphenyl-1H-imidazole
Antioxidant / General Cytotoxicity
HeLa (Cervical), MCF7 (Breast)
15.0 – 45.0
Pyrrolo[1,2-a]imidazol-1-ium chloride analogs
Translation Inhibition
MCF7 (Breast), A549 (Lung)
3.1 – 10.5
N-substituted aminoacetate imidazoles
TrxR1 / GST Inhibition
U-87 MG (Glioblastoma)
5.0 – 12.0
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay
To ensure reproducibility and scientific integrity, the following MTT-based viability protocol is designed as a self-validating system. It includes built-in quality control checkpoints to prevent common assay artifacts associated with lipophilic imidazole compounds.
Fig 2. Standardized high-throughput workflow for in vitro cytotoxicity evaluation.
Step-by-Step Methodology & Causality
Step 1: Cell Seeding and Adhesion
Action: Harvest cells in the logarithmic growth phase (viability >95% via Trypan Blue). Seed 5,000 cells/well (for MCF7/HeLa) into a 96-well flat-bottom plate in 100 µL of complete media. Leave the outer edge wells empty and fill them with 200 µL of sterile PBS.
Causality: Seeding density is critical; over-confluence leads to contact inhibition, which masks the compound's anti-proliferative effects. Filling edge wells with PBS eliminates the "edge effect" caused by media evaporation during long incubations, ensuring uniform osmolarity across the inner wells.
Step 2: Compound Preparation and Dosing
Action: Dissolve the 2-(2-methoxyphenyl)-1H-imidazole derivative in 100% molecular-grade DMSO to create a 10 mM master stock. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.25% v/v .
Causality: Imidazole derivatives are highly lipophilic; attempting to dissolve them directly in aqueous buffers will cause micro-precipitation, leading to inaccurate dosing. However, DMSO concentrations above 0.5% induce solvent-mediated cytotoxicity. Standardizing DMSO at 0.25% ensures that observed cell death is strictly compound-driven .
Step 3: Incubation Phase
Action: Incubate the treated plates at 37°C in a humidified 5% CO2 atmosphere for 48 to 72 hours.
Causality: Kinase inhibition and subsequent apoptotic cascades (e.g., PARP cleavage) require sufficient time for protein turnover and phenotypic manifestation. A 24-hour endpoint often yields false negatives for cytostatic (anti-proliferative) agents.
Step 4: Viability Quantification (MTT Assay)
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and add 150 µL of pure DMSO to solubilize the formazan crystals.
Causality: The MTT assay measures metabolic activity. Viable cells with functional mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt into insoluble purple formazan.
Step 5: Data Acquisition and Validation
Action: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Self-Validation Check: The assay is only valid if the positive control (e.g., Cisplatin or Dasatinib) falls within its known historical IC50 range, and the Z'-factor between the vehicle control and the highest compound dose is >0.5.
References
In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI Molecules. URL:[Link]
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI Molecules. URL:[Link]
WO2011056652A1 - Imidazole derivatives as IDO inhibitors.Google Patents.
Imidazole Derivative As a Novel Translation Inhibitor. Acta Naturae (PMC). URL:[Link]
Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. Analytical Chemistry Letters. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-(2-Methoxyphenyl)-1H-imidazole
Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges enco...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-(2-Methoxyphenyl)-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting in a practical question-and-answer format to help you optimize your reaction outcomes, identify and minimize side products, and ensure the integrity of your final compound.
The synthesis of 2-substituted imidazoles, such as 2-(2-Methoxyphenyl)-1H-imidazole, is commonly achieved through a multicomponent condensation reaction known as the Debus-Radziszewski synthesis.[1][2] This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (2-methoxybenzaldehyde), and a source of ammonia (e.g., ammonium acetate).[1][3] While robust, this reaction is often associated with competing pathways and side products that can complicate purification and reduce yields.[3][4]
This guide will address the most frequently encountered issues, providing not just solutions, but also the mechanistic reasoning behind them, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide & FAQs
Q1: My overall yield of 2-(2-Methoxyphenyl)-1H-imidazole is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in the Radziszewski imidazole synthesis are a common issue, often symptomatic of suboptimal reaction conditions or competing side reactions.[2][3] The most significant factors include the formation of oxazole byproducts, incomplete reaction, or loss of product during the work-up phase.
Core Causality & Troubleshooting Strategy:
Competing Oxazole Formation: The primary competing reaction is the condensation of the dicarbonyl (glyoxal) with the aldehyde (2-methoxybenzaldehyde) before ammonia can form the necessary diimine intermediate.[4][5] This leads to the formation of an oxazole instead of an imidazole.
Solution: To favor the imidazole pathway, use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This increases the concentration of ammonia in the reaction, statistically favoring the formation of the glyoxal-diimine intermediate essential for the imidazole ring closure.[5] Consider a staged addition, where the glyoxal and ammonium acetate are allowed to react first before the slow addition of 2-methoxybenzaldehyde.[5]
Suboptimal Reaction Conditions: Excessive heat can promote the formation of polymeric tars and other degradation products, while insufficient heat can lead to an incomplete reaction.[5]
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). A typical starting point is refluxing in glacial acetic acid or ethanol for 1-3 hours.[6] If starting materials persist, extend the reaction time rather than drastically increasing the temperature.
Inefficient Purification & Product Loss: 2-(2-Methoxyphenyl)-1H-imidazole has moderate polarity, and significant product can be lost during aqueous work-up and extraction if the pH is not optimal.[5]
Solution: After the reaction is complete, pour the mixture into a large volume of ice-water to precipitate the crude product.[6] Carefully neutralize the acidic solution with a base like sodium bicarbonate or dilute sodium hydroxide to a pH of 7-8 before extraction. Extract with a suitable organic solvent such as ethyl acetate or chloroform multiple times to ensure complete recovery.[5]
Q2: I've isolated a major byproduct with a mass that does not correspond to my target product or any expected intermediates. What is the likely identity of this impurity?
A2: The most probable and well-documented major byproduct in this synthesis is 2-(2-Methoxyphenyl)-4,5-dihydrooxazole or a related oxazole derivative.[4][5] This occurs when the 1,2-dicarbonyl compound condenses with the aldehyde before the incorporation of the two nitrogen atoms from ammonia.
Mechanistic Insight:
The Debus-Radziszewski reaction hinges on the initial formation of a diimine intermediate from the reaction of glyoxal and ammonia. This intermediate then reacts with the aldehyde. However, glyoxal can also react directly with 2-methoxybenzaldehyde in an acid-catalyzed condensation, which, upon cyclization, forms the oxazole ring. This pathway is kinetically competitive with the desired imidazole formation.
Diagram 1: Competing Reaction Pathways
A visual representation of the desired imidazole synthesis versus the formation of the major oxazole side product.
Caption: Main vs. Side Reaction in Imidazole Synthesis.
Q3: My final, purified product is off-white or develops a yellow/brown color upon storage. What causes this discoloration and how can I prevent it?
A3: This discoloration is typically a sign of oxidation . The imidazole ring, while aromatic, can be susceptible to air oxidation, especially when exposed to light or in the presence of trace metal impurities.[7][8] This process can generate highly conjugated, colored radical species which may subsequently dimerize, similar to the well-known behavior of lophine (2,4,5-triphenylimidazole) derivatives.[9][10]
Troubleshooting and Prevention:
Use an Inert Atmosphere: During the reaction and particularly during the work-up and solvent removal steps, maintain an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
Degas Solvents: For purification via column chromatography or recrystallization, use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle.
Chelating Agents: If metal catalysis is suspected from reagents or glassware, adding a small amount of a chelating agent like EDTA during the aqueous work-up can sometimes help by sequestering metal ions.
Proper Storage: Store the final, dried product in an amber vial under an inert atmosphere (e.g., backfilled with argon) and in a freezer to protect it from light, oxygen, and thermal degradation.
Q4: My crude product is a dark, intractable oil or gum instead of a solid. How can I isolate my product effectively?
A4: The formation of gummy or oily crude products is a frequent challenge, often resulting from the creation of low-molecular-weight polymers from the aldehyde starting material or a complex mixture of side products that inhibit crystallization.[11]
Isolation and Purification Strategy:
Initial Work-up: Ensure the reaction mixture is poured into a large volume of cold water or ice. This rapid temperature change and dilution can sometimes shock the product out of solution as a solid.[6]
Trituration: If an oil is obtained after solvent evaporation, attempt trituration. Add a small amount of a solvent in which your desired product is expected to be poorly soluble, but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture). Vigorously stir or sonicate the mixture. This can either wash away the oily impurities, leaving a solid, or induce the crystallization of your product.
Purification via Chromatography: If trituration fails, flash column chromatography is the most reliable method.
Adsorbing the Oil: Dissolve the crude oil in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method provides better separation than loading the oil directly.
Solvent System: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The target compound is moderately polar and should elute before more polar, polymeric impurities. (See Protocol 2 for details).
Experimental Protocols & Workflows
Protocol 1: TLC Monitoring for Reaction Optimization
Plate: Use silica gel 60 F254 plates.
Mobile Phase: A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
Spotting: On a single plate, spot the 2-methoxybenzaldehyde starting material (SM), the glyoxal starting material, and a co-spot (both SMs). As the reaction proceeds, take aliquots (a drop diluted in ethyl acetate) and spot them in a new lane.
Visualization: Visualize under UV light (254 nm). The disappearance of the aldehyde spot and the appearance of a new, typically higher Rf product spot, indicates reaction progress. Staining with potassium permanganate can also help visualize non-UV active species.
Protocol 2: Purification by Flash Column Chromatography
Column Packing: Pack a glass column with silica gel using a slurry method with 100% hexane.
Sample Loading: Adsorb the crude material onto a small amount of silica gel as described in Q4 and gently add it to the top of the packed column.
Elution:
Begin eluting with 100% Hexane (2-3 column volumes) to wash off highly non-polar impurities.
Gradually increase the polarity by eluting with a gradient of Ethyl Acetate in Hexane (e.g., stepping from 5% to 10%, 20%, 30%, and 50% Ethyl Acetate).
Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2-Methoxyphenyl)-1H-imidazole.
Diagram 2: Troubleshooting Workflow
A logical decision tree for addressing common issues in the synthesis of 2-(2-Methoxyphenyl)-1H-imidazole.
Caption: Troubleshooting Decision Tree for Imidazole Synthesis.
Data Summary Table
Issue
Probable Cause(s)
Key Analytical Observation(s)
Recommended Solution(s)
Low Yield
Competing side reactions (oxazole), incomplete reaction, product loss during work-up.
Low mass of isolated product.
Increase molar excess of ammonia source, slow aldehyde addition, optimize reaction time/temp via TLC, careful pH control during extraction.[3][5]
Major Impurity
Formation of oxazole byproduct.
Significant peak in LC/MS or GC/MS with mass corresponding to C10H9NO2.
Increase ammonia concentration significantly, consider staged addition of reagents.[4][5]
Colored Product
Air oxidation of the imidazole ring.
Product is yellow/brown; may darken on standing.
Use inert atmosphere, degas solvents, store final product protected from light and air.[8][9]
Oily/Gummy Crude
Polymerization of aldehyde, complex mixture of byproducts.
Failure to crystallize, difficult to handle.
Trituration with non-polar solvents, purification via flash column chromatography (dry loading).[11]
References
Synthesis of Lophine and Conversion into Dimers. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
"troubleshooting low yield in the synthesis of 2-butyl-imidazole". Benchchem.
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA).
A peroxide-bridged imidazole dimer formed from a photochromic naphthalene-bridged .... PubMed.
Technical Support Center: Troubleshooting the Purification of Substituted Imidazoles
Welcome to the Technical Support Center. Substituted imidazoles are highly versatile heterocyclic scaffolds crucial to drug development and chemical biology[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Substituted imidazoles are highly versatile heterocyclic scaffolds crucial to drug development and chemical biology[1]. However, their unique physicochemical properties—specifically their amphoteric nature, basic nitrogen atoms, and propensity for metal coordination—make them notoriously difficult to purify.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations for common pitfalls, and self-validating protocols to ensure the high-purity isolation of imidazole derivatives.
Q: Why does my substituted imidazole streak or exhibit severe peak tailing on standard silica gel, resulting in poor recovery?A: The root cause is the strong secondary acid-base interaction between the basic, pyridine-like nitrogen (sp² hybridized) of the imidazole ring and the acidic silanol groups (Si-OH, pKa ~ 4.5–6.0) present on the surface of normal-phase silica gel. According to, this interaction causes the imidazole molecules to be retained non-uniformly, leading to asymmetric, tailing peaks and irreversible adsorption[2].
Q: How can I eliminate this tailing and improve my chromatographic resolution?A: The most effective solution is to add a basic modifier to your mobile phase[3]. By incorporating 0.1% to 1.0% Triethylamine (TEA) or aqueous ammonia, the highly basic modifier competitively binds to and "masks" the acidic silanols[2]. This prevents the imidazole from interacting with the stationary phase, allowing it to elute as a sharp, symmetrical band[4]. If tailing persists despite modification, switching to a neutral or basic alumina stationary phase is recommended, as it lacks these problematic acidic sites[4].
Protocol 1: Silanol-Masked Column Chromatography
Solvent Preparation: Prepare the desired mobile phase (e.g., Dichloromethane/Methanol) and add 1.0% (v/v) Triethylamine (TEA). Mix thoroughly.
Column Deactivation: Slurry-pack the silica gel column using the TEA-modified solvent.
Self-Validation Step: Flush the packed column with at least two column volumes of the modified solvent to ensure complete deactivation of the silanol groups before loading your sample[2].
Sample Loading: Dissolve the crude imidazole in a minimum volume of the modified mobile phase. If the crude product is poorly soluble, utilize a "dry loading" technique by pre-adsorbing the compound onto a small amount of deactivated silica[4].
Elution & Monitoring: Elute the column and collect fractions.
Self-Validation Step: Spot fractions on a TLC plate that has been pre-run or treated with TEA. Sharp, round spots at an Rf of 0.2–0.4 confirm successful silanol masking[4].
Section 2: Troubleshooting the Separation of Regioisomers
Q: My N-alkylation reaction yielded a mixture of 1,4- and 1,5-disubstituted regioisomers that co-elute on TLC. How can I separate them without relying on complex preparative HPLC?A: N-alkylation of asymmetric imidazoles frequently produces regioisomers due to ring tautomerization[5]. Because they share identical molecular weights and nearly identical polarities, standard chromatography often fails[6]. However, the steric environment around the basic nitrogen differs between the 1,4- and 1,5-isomers, resulting in a distinct difference in their pKa values[7]. You can exploit this thermodynamic difference using selective salt precipitation[8].
Dissolution: Dissolve the crude mixture of N-alkylated imidazole regioisomers in a moderately polar organic solvent, such as methyl isobutyl ketone (MIBK) or ethyl acetate[7].
Selective Protonation (Catch): Cool the solution to 0–5 °C. Slowly add 0.5 to 1.0 molar equivalents of a strong acid (e.g., p-toluenesulfonic acid or methanesulfonic acid) dropwise under vigorous stirring[8].
Causality: The more basic regioisomer is preferentially protonated. The low temperature reduces the solubility of the resulting salt, driving its precipitation out of the organic phase[5].
Filtration: Filter the cold mixture. The solid filter cake contains the salt of the more basic regioisomer, while the filtrate retains the unreacted, less basic regioisomer[8].
Neutralization (Release): Suspend the isolated salt in water and adjust the pH to 9 using saturated aqueous sodium bicarbonate[5]. Extract with dichloromethane to recover the pure free-base regioisomer.
Self-Validation Step: Confirm regioisomeric purity using 2D-NMR (e.g., HMBC or NOESY) to observe specific through-space interactions between the N-alkyl protons and the adjacent imidazole ring protons[6].
Section 3: Data Presentation - Purification Outcomes
The following table summarizes the quantitative trade-offs of various purification methods for substituted imidazoles[4].
Purification Method
Typical Yield
Typical Purity
Primary Mechanism
Best Use Case
Silica Gel + TEA Modifier
60–85%
>95%
Polarity / Silanol Masking
Routine purification of basic imidazoles
Basic Alumina Chromatography
65–80%
>95%
Polarity (Non-acidic matrix)
Acid-sensitive or highly basic imidazoles
Reverse-Phase (C18) HPLC
40–60%
>99%
Hydrophobicity
Final polishing or complex co-eluting mixtures
Selective Salt Precipitation
75–90%
>98%
Differential pKa (Basicity)
Separating 1,4- vs 1,5-regioisomers
Recrystallization
50–75%
>98%
Crystal lattice thermodynamics
Solid, highly crystalline derivatives
Section 4: Workflow Visualization
The following decision tree outlines the logical progression for selecting an imidazole purification strategy based on experimental observations.
Decision tree for troubleshooting substituted imidazole purification workflows.
References
US Patent 5519143A. "Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
"Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights." PMC.[Link]
Method development for HPLC analysis of 2-(2-Methoxyphenyl)-1h-imidazole
Welcome to the Analytical R&D Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the high-performanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical R&D Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with the high-performance liquid chromatography (HPLC) analysis of 2-(2-Methoxyphenyl)-1H-imidazole .
This compound presents a unique chromatographic profile: it contains a basic imidazole ring (pKa ~6.5–7.0) that is highly prone to secondary interactions, coupled with an electron-rich, sterically bulky methoxyphenyl moiety. Successful method development requires a deep understanding of these molecular properties to build a robust, self-validating analytical procedure.
Section 1: Method Development & Troubleshooting Workflow
Figure 1: Decision tree for troubleshooting peak shape anomalies in basic imidazole derivatives.
Section 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing severe peak tailing for 2-(2-Methoxyphenyl)-1H-imidazole, and how do I fix it?Causality: Peak tailing is the most common artifact when analyzing basic heterocycles. Classical peak tailing in reversed-phase methods is most commonly caused by strong ionic interactions between basic analytes and residual silanols on the surface of the silica[1]. The secondary nitrogen on the imidazole ring becomes protonated at acidic to neutral pH. Concurrently, residual silanol groups (Si-OH) on standard silica columns act as weak acids (pKa ~3.5–4.5). At mid-pH, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The resulting electrostatic attraction creates a dual-retention mechanism (hydrophobic + ion-exchange), causing the analyte to desorb slowly and form a right-skewed peak.
Solution:
pH Control: Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Phosphoric acid or Trifluoroacetic acid). At low pH, the mobile phase protonates free silanols on the column and reduces peak tailing[2].
Advanced Column Chemistries: For basic compounds, hybrid silica columns are generally preferred because they reduce peak tailing caused by residual silanol groups[3]. Utilizing endcapped, polar-embedded, or positively charged columns will further improve peak symmetry by sterically shielding the silica backbone[3].
Q2: My retention times are drifting from run to run. What is the root cause?Causality: Retention time drift for ionizable compounds is a direct consequence of inadequate buffer capacity. If the mobile phase pH is near the analyte's pKa, minor pH fluctuations (from CO₂ absorption, volatile solvent evaporation, or gradient mixing) drastically alter the ratio of ionized (hydrophilic) to neutral (hydrophobic) species.
Solution: Establish a robust buffering system. Choosing a buffer with a pKa value less than 2 units of the desired mobile phase pH is a fundamental rule[4]. For this imidazole derivative, operate at pH 3.2 using a strong phosphate buffer (e.g., 0.025 M KH₂PO₄)[5], ensuring the analyte is fully protonated and locked into a single ionization state.
Q3: How do I separate the target analyte from its des-methoxy or uncyclized intermediate impurities?Causality: Standard C18 columns rely primarily on hydrophobic dispersion forces, which may lack the selectivity needed to resolve closely related aromatic isomers or synthesis intermediates that only differ by a single methoxy group.
Solution: Leverage alternative stationary phases. A Phenyl-Hexyl or Biphenyl column provides orthogonal selectivity via π-π interactions. The electron-rich methoxyphenyl group of the target analyte will exhibit differential orbital overlap with the stationary phase compared to a des-methoxy impurity, significantly improving the resolution factor (Rs).
Q4: What is the recommended sample preparation to avoid peak fronting or splitting?Causality: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase is 90% aqueous) causes "viscous fingering." The analyte travels too quickly through the column head before partitioning properly into the stationary phase.
Solution: The solvent in which the sample is dissolved plays an important role in terms of peak band broadening and retention time[4]. Always dilute your final sample in a diluent that closely matches the initial mobile phase composition to prevent solvent shock.
Section 3: Standard Operating Protocol (SOP)
Protocol: Optimized HPLC Workflow for Imidazole Derivatives
This protocol is designed as a self-validating system; it incorporates System Suitability Testing (SST) to empirically prove the method's reliability before sample analysis begins.
Step 1: Mobile Phase Preparation
Aqueous Phase (Mobile Phase A): Prepare a 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer. Adjust the pH to 3.20 using ortho-phosphoric acid[5]. Filter through a 0.22 µm hydrophilic membrane.
Organic Phase (Mobile Phase B): Use 100% HPLC-grade Methanol. Methanol is highly recommended for imidazoles due to its optimal solvation of polar functional groups and its ability to yield superior peak shapes compared to acetonitrile[5].
Step 2: Column Equilibration
Install a base-deactivated, end-capped C8 or C18 column (e.g., BDS Hypersil C8, 5 µm, 250 × 4.6 mm)[5].
Purge the system with the initial mobile phase composition (e.g., 70:30 Methanol:Buffer) at a flow rate of 1.0 mL/min until the baseline is stable (typically 10-15 column volumes).
Step 3: Sample Preparation
Accurately weigh the 2-(2-Methoxyphenyl)-1H-imidazole standard.
Dissolve in a minimal amount of Methanol, then dilute to the final concentration (e.g., 10–100 µg/mL) using the initial mobile phase to prevent peak splitting[5].
Step 4: System Suitability Testing (SST)
Inject the standard solution in replicates of five.
Verify system performance: The Tailing Factor (T) must be ≤ 1.5, Theoretical Plates (N) must be > 2000, and the Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%[2]. Do not proceed to sample analysis if these criteria fail.
Section 4: Quantitative Data & Parameters
Table 1: Column Chemistry Selection Matrix for Imidazole Derivatives
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: HPLC Column Selection: Core to Method Development (Part II)
Source: Welch Materials
URL: [Link]
Title: HPLC METHOD DEVELOPMENT - A REVIEW
Source: Suresh Gyan Vihar University
URL: [Link]
Title: Reversed Phase HPLC Method Development
Source: Phenomenex
URL: [Link]
Title: An Overview HPLC Method Development and Validation
Source: International Journal of Pharmaceutical Sciences
URL: [Link]
Technical Support Center: Optimizing Crystallization Conditions for 2-(2-Methoxyphenyl)-1H-imidazole
Welcome to the dedicated technical support center for the crystallization of 2-(2-Methoxyphenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the crystallization of 2-(2-Methoxyphenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale and practical steps needed to achieve high-quality crystals of this compound.
I. Understanding the Crystallization of 2-(2-Methoxyphenyl)-1H-imidazole: Key Considerations
The successful crystallization of 2-(2-Methoxyphenyl)-1H-imidazole hinges on a nuanced understanding of its molecular structure and intermolecular forces. The imidazole ring provides sites for hydrogen bonding, while the phenyl and methoxyphenyl groups can participate in π-π stacking and van der Waals interactions. The methoxy group, in particular, can act as a hydrogen bond acceptor. Crystal structures of analogous compounds reveal that C—H⋯O hydrogen bonding and strong π–π stacking interactions are significant in the crystal lattice[1]. Therefore, the choice of solvent and the crystallization technique should be guided by the need to modulate these interactions to achieve a state of supersaturation that favors slow and orderly crystal growth.
II. Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 2-(2-Methoxyphenyl)-1H-imidazole in a question-and-answer format, providing detailed solutions and the underlying scientific principles.
Question 1: My compound has "oiled out" and formed a viscous liquid instead of crystals. What are the causes and how can I resolve this?
Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system, or when the rate of desolvation is too rapid for the molecules to organize into a crystal lattice.
Possible Causes & Step-by-Step Solutions:
High Solute Concentration: The concentration of your compound might be too high, leading to phase separation above its dissolution temperature.
Solution: Re-dissolve the oil by gently warming the solution. Add a small amount of additional solvent (10-20% of the original volume) to decrease the concentration and then allow the solution to cool slowly.
Rapid Cooling: Fast cooling rates do not provide sufficient time for nucleation and ordered crystal growth.
Solution: Employ a slower cooling regimen. If you are using an ice bath, allow the flask to cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Insulating the crystallization vessel can also promote slower cooling.
Inappropriate Solvent System: The chosen solvent may be too "good" a solvent, leading to a very high solubility of the compound.
Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (an "anti-solvent" in which the compound is less soluble, such as water or a non-polar solvent like hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.
Solution: Ensure the purity of your 2-(2-Methoxyphenyl)-1H-imidazole. If necessary, perform a preliminary purification step such as column chromatography before attempting crystallization.
Question 2: I am not getting any crystals, and the solution remains clear even after cooling. What should I do?
Answer: The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.
Possible Causes & Step-by-Step Solutions:
Insufficient Supersaturation: The concentration of the compound is below its solubility limit at the given temperature.
Solution 1 (Slow Evaporation): Loosely cover the crystallization vessel to allow for the slow evaporation of the solvent. This will gradually increase the concentration of the solute.
Solution 2 (Reduce Solvent Volume): If the solvent has a low boiling point, you can gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Inhibition of Nucleation: The formation of initial crystal nuclei is kinetically hindered.
Solution 1 (Scratching): Gently scratch the inner surface of the crystallization vessel at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.
Solution 2 (Seeding): If you have a few crystals of 2-(2-Methoxyphenyl)-1H-imidazole, add a single, small seed crystal to the solution. This will provide a template for further crystal growth.
Question 3: My crystals are very fine needles or a powder. How can I grow larger, higher-quality crystals?
Answer: The formation of small crystals is typically a result of rapid nucleation and growth, where many crystals form simultaneously and compete for the solute.
Possible Causes & Step-by-Step Solutions:
High Rate of Supersaturation: The solution is becoming supersaturated too quickly.
Solution: Decrease the rate of cooling or use a solvent system where the compound's solubility is less temperature-dependent. A vapor diffusion setup can also provide a very slow and controlled approach to supersaturation.
Agitation: Vibrations or stirring can induce rapid nucleation.
Solution: Place the crystallization vessel in a quiet, vibration-free environment.
Solvent Choice: The solvent may not be optimal for promoting well-defined crystal habits.
Solution: Experiment with different solvents or solvent mixtures. Solvents that can interact favorably with the key functional groups of 2-(2-Methoxyphenyl)-1H-imidazole through hydrogen bonding or π-π stacking may promote more ordered growth.
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the crystallization of 2-(2-Methoxyphenyl)-1H-imidazole?
A1: Based on the structure, which contains both polar (imidazole) and non-polar (phenyl rings) moieties, a systematic solvent screening is recommended. Start with solvents of varying polarities. Polar organic solvents like methanol and ethanol are good starting points as related benzimidazole derivatives show solubility in them[2]. Imidazole itself is soluble in polar solvents[3]. A general approach is to test solubility in a range of solvents at room temperature and with gentle heating.
Solvent Screening Table for 2-(2-Methoxyphenyl)-1H-imidazole
Solvent Class
Example Solvents
Expected Solubility
Rationale
Protic Polar
Methanol, Ethanol
Likely soluble, especially with heating
Can form hydrogen bonds with the imidazole N-H and the methoxy oxygen.
Aprotic Polar
Acetone, Ethyl Acetate, Acetonitrile
Moderate solubility expected
Can interact via dipole-dipole interactions.
Aromatic
Toluene, Benzene
Potential for moderate solubility
Can engage in π-π stacking with the phenyl rings.
Non-polar
Hexane, Heptane
Likely poorly soluble
Can be used as anti-solvents.
Chlorinated
Dichloromethane
Moderate solubility expected
Often a good solvent for a wide range of organic compounds.
Q2: What crystallization techniques are most suitable for this compound?
A2: Several techniques can be effective, and the choice depends on the solubility profile of your compound.
Slow Cooling Crystallization: This is a good starting point. Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.
Slow Evaporation: If the compound is highly soluble at room temperature, dissolving it in a suitable solvent and allowing the solvent to evaporate slowly over several days can yield high-quality crystals.
Vapor Diffusion: This technique is excellent for growing high-quality single crystals, especially when only small amounts of material are available. Dissolve the compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually inducing crystallization.
Anti-Solvent Addition: Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed.
Q3: How does the methoxy group on the phenyl ring influence crystallization?
A3: The ortho-methoxy group can have a significant impact. It can act as a hydrogen bond acceptor, potentially influencing the crystal packing through C—H⋯O interactions, as seen in analogous crystal structures[1]. This can affect which polymorph is favored. The steric bulk of the methoxy group can also influence the dihedral angle between the phenyl and imidazole rings, which in turn affects the overall molecular packing.
IV. Experimental Workflow and Diagrams
Systematic Approach to Crystallization Optimization
The following workflow provides a structured approach to optimizing the crystallization of 2-(2-Methoxyphenyl)-1H-imidazole.
Caption: A systematic workflow for optimizing the crystallization of 2-(2-Methoxyphenyl)-1H-imidazole.
V. References
Alliouche, D., et al. (2014). Crystal structure of (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o966–o967. Retrieved from [Link]
Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. In Imidazole. IntechOpen. Retrieved from [Link]
Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1033. Retrieved from [Link]
Fun, H.-K., et al. (2013). 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o5–o6. Retrieved from [Link]
Mohamed, S. K., et al. (2012). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. Retrieved from [Link]
CAS Common Chemistry. (n.d.). 2-(4-Methoxyphenyl)-1H-imidazole-5-methanol. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Retrieved from [Link]
Validating the Binding Affinity of 2-(2-Methoxyphenyl)-1H-imidazole to Cytochrome P450 Enzymes: A Comparative Guide
Target Audience: Researchers, biophysicists, and drug development professionals. Prepared by: Senior Application Scientist Executive Summary In the structural biology and pharmacology of metalloenzymes, azole derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, biophysicists, and drug development professionals.
Prepared by: Senior Application Scientist
Executive Summary
In the structural biology and pharmacology of metalloenzymes, azole derivatives are indispensable tools for mapping active site architectures. While standard azoles directly coordinate the heme iron of Cytochrome P450 (CYP) enzymes, 2-(2-Methoxyphenyl)-1H-imidazole (CAS: 52091-35-7) presents a unique biophysical profile. Due to deliberate steric hindrance and hydrogen-bonding capabilities, it acts as a highly specific probe for studying water-mediated ligand binding and active site hydration dynamics.
This guide objectively compares the binding affinity and mechanistic behavior of 2-(2-Methoxyphenyl)-1H-imidazole against standard unhindered alternatives (1-phenylimidazole and 4-phenylimidazole), providing researchers with validated experimental workflows to quantify these interactions.
Mechanistic Grounding: The Causality of Substitution
To understand the utility of 2-(2-Methoxyphenyl)-1H-imidazole, we must examine the causality of its structural geometry. CYPs in their resting state are hexacoordinate, with an axial water molecule bound to the ferric (Fe³⁺) heme iron[2].
When unhindered azoles (like 1-phenylimidazole or 4-phenylimidazole) enter the active site, their accessible nitrogen atom directly displaces this axial water, forming a strong coordinate covalent bond with the iron. This induces a Type II spectral shift (red shift to ~425 nm) and forces the iron into a low-spin state [1].
Conversely, placing a bulky phenyl group at the 2-position of the imidazole ring creates severe steric clash, preventing direct nitrogen-iron coordination. Instead, 2-phenylimidazoles bind slightly above the heme plane. The addition of the ortho-methoxy group in 2-(2-Methoxyphenyl)-1H-imidazole provides a crucial hydrogen-bond acceptor. This allows the compound to anchor to the native axial water molecule rather than displacing it. This water-mediated binding triggers a conformational change that mimics native substrate binding, expelling distal waters and shifting the spin equilibrium toward a high-spin state—a phenomenon known as a Reverse Type I or Substrate-like shift (blue shift to ~396 nm) [1][3].
Fig 1. Mechanistic divergence in CYP450 heme coordination based on imidazole substitution patterns.
Comparative Binding Profiles
To objectively evaluate performance, 2-(2-Methoxyphenyl)-1H-imidazole must be benchmarked against standard Type II inhibitors. The table below summarizes representative binding parameters against a model bacterial CYP (e.g., CYP121 or CYP51)[1][3].
Table 1: Quantitative Comparison of Phenylimidazole Derivatives
Compound
Binding Mode
Spectral Shift Type
Soret Max Shift
Spin State Transition
Apparent
Kd
(µM)
2-(2-Methoxyphenyl)-1H-imidazole
Water-Mediated (Bridged)
Reverse Type I
418 nm → 396 nm
Low → High-Spin
15.2 ± 1.4
1-Phenylimidazole
Direct Heme Coordination
Type II
418 nm → 425 nm
High → Low-Spin
4.8 ± 0.6
4-Phenylimidazole
Direct Heme Coordination
Type II
418 nm → 424 nm
High → Low-Spin
6.1 ± 0.8
Data Interpretation: While 1- and 4-phenylimidazole exhibit tighter binding affinities (lower
Kd
) driven by the strong Fe-N coordinate bond, 2-(2-Methoxyphenyl)-1H-imidazole offers moderate affinity driven entirely by hydrogen bonding and hydrophobic packing. This makes it an ideal, non-destructive probe for mapping the plasticity of the active site without permanently poisoning the heme center.
Experimental Validation Workflows
To ensure trustworthiness, the protocols used to determine these binding affinities must be self-validating. We utilize UV-Vis Difference Spectroscopy as the primary validation method.
The Self-Validating Principle: This assay relies on the generation of strict isosbestic points (wavelengths where absorbance remains constant throughout the titration). The presence of sharp isosbestic points mathematically guarantees that only two species (free enzyme and ligand-bound enzyme) are present in the solution. If the isosbestic points drift or blur, it immediately flags protein aggregation, non-specific precipitation, or solvent-induced denaturation, invalidating the data and preventing false positives.
Step-by-Step Methodology:
Protein Preparation: Purify recombinant CYP450 and dilute to a final concentration of 2–5 µM in 50 mM Potassium Phosphate buffer (pH 7.5) containing 20% glycerol to stabilize the protein.
Baseline Acquisition: Place the protein solution in a tandem (divided) quartz cuvette. Place the buffer in the reference compartment. Record an absolute baseline spectrum from 350 nm to 500 nm.
Ligand Preparation: Dissolve 2-(2-Methoxyphenyl)-1H-imidazole in 100% DMSO to create a 10 mM stock. Causality note: DMSO is used because azoles have poor aqueous solubility, but final DMSO concentration in the cuvette must be kept below 2% to prevent solvent-induced spin state shifts.
Stepwise Titration: Add the ligand to the sample cuvette in 0.5–2.0 µL increments. Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent absorbance effects.
Difference Spectra Generation: After each addition, mix gently and incubate for 2 minutes to reach equilibrium. Record the spectrum and subtract the baseline. You will observe a peak developing at ~390 nm and a trough at ~420 nm.
Data Analysis: Calculate the peak-to-trough absorbance difference (
ΔA390−420
). Plot
ΔA
against the ligand concentration. Fit the data to the Michaelis-Menten binding isotherm equation:
ΔA=(ΔAmax×[L])/(Kd+[L])
to determine the dissociation constant (
Kd
).
To confirm the
Kd
derived from UV-Vis and isolate the thermodynamic drivers (Enthalpy
ΔH
vs. Entropy
ΔS
), ITC should be utilized. Because 2-(2-Methoxyphenyl)-1H-imidazole relies on displacing bulk water while retaining the specific axial water, its binding is highly entropically driven compared to the enthalpy-driven direct coordination of 1-phenylimidazole.
Conclusion
While 1- and 4-phenylimidazoles are potent, direct heme-coordinating inhibitors, 2-(2-Methoxyphenyl)-1H-imidazole serves a superior role as a specialized biophysical probe. By leveraging steric hindrance and targeted hydrogen bonding, it allows researchers to induce and quantify substrate-like conformational changes and water-mediated binding networks within metalloenzyme active sites. When validated through self-correcting workflows like UV-Vis difference spectroscopy, it provides robust, reproducible insights into enzyme thermodynamics.
References
Biophysical Characterization of the Sterol Demethylase P450 from Mycobacterium tuberculosis, Its Cognate Ferredoxin, and Their Interactions. Biochemistry - ACS Publications. Available at:[Link]
Interactions of Cytochrome P450s with their Ligands. PMC - NIH. Available at:[Link]
Characterization of Active Site Structure in CYP121: A Cytochrome P450 Essential for Viability of Mycobacterium tuberculosis H37Rv. PMC - NIH. Available at:[Link]
Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Aryl-1H-Imidazoles: A Comparative Analysis
The 2-aryl-1H-imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and antihypertensives.[...
Author: BenchChem Technical Support Team. Date: March 2026
The 2-aryl-1H-imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including anti-inflammatory agents, anti-cancer drugs, and antihypertensives.[1] The versatility of this heterocyclic motif necessitates robust, efficient, and scalable synthetic strategies. This guide provides an in-depth comparison of the primary synthetic routes to 2-aryl-1H-imidazoles, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each method, supported by experimental data and protocols.
Classical Approaches: The Foundation of Imidazole Synthesis
The earliest methods for imidazole synthesis, while sometimes limited by harsh conditions or moderate yields, remain relevant and provide the foundation upon which modern techniques are built.
The Debus-Radziszewski Synthesis
First reported in 1858, the Debus-Radziszewski synthesis is a powerful multi-component reaction (MCR) that constructs the imidazole ring in a single step from three simple precursors: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3] This one-pot condensation is a classic example of chemical convergence and is still used in commercial production.[4]
Mechanism and Causality: The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This nucleophilic diimine then attacks the electrophilic carbonyl carbon of the aldehyde, followed by cyclization and dehydration to yield the 2,4,5-trisubstituted imidazole.[2][5] The choice of an ammonium salt, such as ammonium acetate, often serves as a convenient source of ammonia and can also act as a mild acid catalyst.[6]
Advantages:
High Atom Economy: As a multi-component reaction, it efficiently incorporates most atoms from the starting materials into the final product.[7]
Convergent Synthesis: Allows for the rapid assembly of complex imidazoles from simple, readily available building blocks.[4]
Versatility: By varying the dicarbonyl, aldehyde, and using a primary amine in place of ammonia, a wide array of N-substituted and C-substituted imidazoles can be synthesized.[2]
Limitations:
Yields: Can suffer from relatively low yields depending on the substrates.[3]
Reaction Conditions: Often requires elevated temperatures (refluxing) for extended periods.[6]
The Wallach Synthesis
The Wallach synthesis provides a route to N-substituted imidazoles. The classic transformation involves treating an N,N'-dialkyloxamide with phosphorus pentachloride (PCl₅) to form a chlorinated intermediate, which is then reduced to the corresponding imidazole.[3][8][9]
Mechanism and Causality: The reaction with PCl₅ converts the amide carbonyls into a more reactive species, facilitating cyclization. The subsequent reduction, traditionally with hydroiodic acid, removes the chlorine atoms and establishes the aromatic imidazole ring.[3][9] Mechanistic studies involving kinetic and labeling experiments suggest the involvement of nitrile ylide species in the cyclization process.[10]
Advantages:
Specific Isomer Access: Provides a direct route to certain N-substituted imidazoles that might be difficult to access otherwise.
Limitations:
Harsh Reagents: The use of phosphorus pentachloride and strong acids limits the functional group tolerance of the reaction.
Limited Scope: Primarily used for specific N-alkylated imidazoles and is less common in modern synthesis compared to other methods.[8]
Modern Synthetic Strategies: Enhancing Efficiency and Scope
Advances in synthetic methodology have led to the development of more efficient, milder, and versatile routes to 2-aryl-1H-imidazoles. These methods often offer significant improvements in yield, reaction time, and substrate scope.
Metal-Catalyzed Cross-Coupling and C-H Arylation
Transition metal catalysis has revolutionized the synthesis of aryl-heteroaryl motifs. Instead of building the imidazole ring with the aryl group already attached, these methods construct the core first and then introduce the aryl substituent via C-H activation or cross-coupling.
Palladium- and Copper-Catalyzed N-Arylation: These methods are particularly useful for creating N-aryl-aminobenzimidazoles. By carefully selecting the metal catalyst (Palladium vs. Copper), one can achieve chemoselective arylation at either the exocyclic amino group or the endocyclic azole nitrogen.[11]
Palladium-Catalyzed Carbonylative Cycloaddition: A novel tandem approach involves the palladium-catalyzed reaction of aryl iodides, imines, and carbon monoxide. This sequence generates a 1,3-dipole intermediate that undergoes a spontaneous cycloaddition to form the imidazole ring, allowing for independent control of all substituents.[12]
Copper-Catalyzed α-Amination/C-C Cleavage: A one-pot synthesis from simple ketones has been developed using a copper catalyst. The reaction proceeds through α-amination of the ketone followed by an oxidative C-C bond cleavage and subsequent cyclization to form the aryl imidazole.[1]
Advantages:
Broad Substrate Scope: Allows for the coupling of a wide variety of (hetero)aryl halides and imidazoles, providing access to a vast chemical space.[12]
High Efficiency: C-H activation strategies obviate the need for pre-functionalization of the imidazole ring, leading to more step-economical syntheses.[12]
Limitations:
Catalyst Cost and Toxicity: The use of precious metal catalysts can be a drawback, especially for large-scale synthesis.
Ligand Optimization: Reactions often require careful optimization of ligands and reaction conditions.
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation has dramatically accelerated many organic reactions, including the synthesis of imidazoles.[13] Microwave heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[14][15]
Causality: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and enhanced reaction rates. This can minimize the formation of side products that may occur during prolonged heating with conventional methods.[15]
Applications:
Debus-Radziszewski Reaction: Microwave-assisted Debus-Radziszewski synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles has been shown to produce yields between 50-70% in just a few minutes.[16]
One-Pot Benzimidazole Synthesis: The condensation of o-phenylenediamine with aromatic aldehydes proceeds efficiently under solvent-free microwave irradiation to give 2-aryl-benzimidazoles in good to excellent yields.[17]
Advantages:
Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[14][15]
Improved Yields and Purity: Rapid heating can minimize side reactions, leading to cleaner products and higher isolated yields.[14][18]
Green Chemistry: Aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[18]
Ultrasound-Assisted and "Green" Approaches
In line with the principles of green chemistry, methods utilizing ultrasound irradiation or environmentally benign solvents are gaining prominence. Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation.
An expeditious protocol for synthesizing 2-aryl-4-phenyl-1H-imidazoles involves the reaction of phenylglyoxal monohydrate, an aldehyde, and ammonium acetate under sonication.[7] This catalyst-free method is rapid, with reactions completing within an hour, and offers moderate to good yields (57% to 73%).[7]
Advantages:
Mild Conditions: Often proceeds at room temperature without the need for a catalyst.[7]
Environmentally Friendly: Reduces waste and avoids the use of hazardous solvents or reagents.[7]
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methodologies.
Place a solution of the aromatic aldehyde (1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL) into a test tube or small flask.
Position the reaction vessel in the ultrasonic cleaner at room temperature.
Begin sonication.
Slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise to the reaction mixture over a period of 15 minutes.
Continue to irradiate the resulting mixture with ultrasound for the time specified for the particular aldehyde (typically 45-60 minutes). Monitor reaction completion by TLC.
Upon completion, pour the reaction mixture into cold water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
To better illustrate the concepts discussed, the following diagrams outline the Debus-Radziszewski mechanism and a logical workflow for selecting a synthetic route.
Caption: Mechanism of the Debus-Radziszewski Synthesis.
Caption: Decision workflow for selecting a synthetic route.
Conclusion and Future Outlook
The synthesis of 2-aryl-1H-imidazoles has evolved from classical, high-temperature condensations to rapid, efficient, and environmentally benign modern methodologies. While the Debus-Radziszewski reaction remains a powerful tool for convergent synthesis, techniques like microwave-assisted synthesis and metal-catalyzed C-H functionalization now offer unparalleled speed, efficiency, and scope. The choice of synthetic route is no longer a matter of tradition but a strategic decision based on factors such as desired scale, available starting materials, required substitution patterns, and the importance of "green" chemical principles. As the demand for novel imidazole-based compounds continues to grow, future research will likely focus on developing even more efficient catalytic systems, expanding the scope of multi-component reactions, and integrating flow chemistry for continuous manufacturing processes.
References
I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available at: [Link]
Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]
Damavandi, S., et al. (2011). New approach to the multicomponent one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. ResearchGate. Available at: [Link]
Dandia, A., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal. Available at: [Link]
Grover, G., & Kini, S. G. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. Available at: [Link]
Al-Snaid, Y., et al. (2020). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Scite.ai. Available at: [Link]
Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. ResearchGate. Available at: [Link]
Varghese, M. K. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Available at: [Link]
S., Ika, et al. (2021). Synthesis and Docking Study of 2–Aryl-4,5-diphenyl-1H-imidazole Derivatives as Lead Compounds for Antimalarial Agent. Rasayan Journal of Chemistry, 14(2), 1058-1065. Available at: [Link]
World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). Available at: [Link]
A microwave assisted synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in the presence of K-10. ResearchGate. Available at: [Link]
Dong, C., et al. (2015). A palladium-catalyzed synthesis of (hetero)aryl-substituted imidazoles from aryl halides, imines and carbon monoxide. Nature Communications. Available at: [Link]
Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. R Discovery. Available at: [Link]
A Convenient Approach for the Synthesis of Ingenous Imidazole Derivatives Using Microwaves. IISTE.org. Available at: [Link]
Liu, C., Dai, R. J., & Yao, G. W. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Beijing Institute of Technology. Available at: [Link]
Liu, C., et al. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. ResearchGate. Available at: [Link]
The Debus–Radziszewski imidazole synthesis. ResearchGate. Available at: [Link]
Bon, R. S., et al. (2003). Novel Multicomponent Reaction for the Combinatorial Synthesis of 2-Imidazolines. Organic Letters. Available at: [Link]
Tuncbilek, M., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules. Available at: [Link]
Satyanarayana, M., et al. (2011). Microwave-assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activity. Asian Journal of Chemistry, 23(3), 1216-1220. Available at: [Link]
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Jetir.org. Available at: [Link]
Ermolat'ev, D. S., et al. (2009). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Molecules. Available at: [Link]
Begtrup, M., & Larsen, P. (1990). Studies on Wallach's imidazole synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Ermolat'ev, D. S., et al. (2011). Microwave-assisted one-pot protocol for the synthesis of substituted 2-amino-1H-imidazoles. Tetrahedron Letters, 52(20), 2591-2594. Available at: [Link]
Garia, J., & Kaur, H. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
Wang, Y., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Advances. Available at: [Link]
DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. ResearchGate. Available at: [Link]
Strieter, E. R., & Buchwald, S. L. (2007). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. Available at: [Link]
Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. ResearchGate. Available at: [Link]
One Pot Microwave Promoted Synthesis of 2-Aryl-1H-Benzimidazoles Using Sodium Hydrogen Sulfite. ResearchGate. Available at: [Link]
Aly, S., Romashko, M., & Arndtsen, B. A. (2015). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
Bon, R. S., et al. (2005). Multicomponent Synthesis of 2-Imidazolines. The Journal of Organic Chemistry. Available at: [Link]
Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. Available at: [Link]
Bakulina, O., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules. Available at: [Link]
Structure-activity relationship (SAR) studies of 2-(2-Methoxyphenyl)-1h-imidazole analogs
An in-depth technical analysis and comparative guide on the structure-activity relationships (SAR) of 2-aryl-1H-imidazole derivatives, specifically focusing on 2-(2-Methoxyphenyl)-1H-imidazole analogs in the context of o...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparative guide on the structure-activity relationships (SAR) of 2-aryl-1H-imidazole derivatives, specifically focusing on 2-(2-Methoxyphenyl)-1H-imidazole analogs in the context of oncology drug discovery.
Executive Summary: The 2-Aryl-1H-Imidazole Scaffold in Oncology
The development of tubulin polymerization inhibitors has historically been hindered by poor aqueous solubility and susceptibility to P-glycoprotein (Pgp)-mediated multidrug resistance (MDR). The transition from 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) to 2-aryl-4-benzoyl-imidazoles (ABI) represents a significant leap in medicinal chemistry [1].
As a focal building block, 2-(2-Methoxyphenyl)-1H-imidazole serves as a critical starting material for synthesizing ABI analogs targeting the colchicine binding site. This guide objectively compares the performance, physicochemical properties, and target affinity of the ortho-methoxy substituted focal product against its positional isomers (para-methoxy) and alternative benchmark therapeutics (Paclitaxel, SMART-1).
Mechanistic Grounding: Targeting the Colchicine Binding Site
The causality behind selecting the imidazole core over a thiazole core lies in its physicochemical properties. The imidazole ring is slightly acidic under physiological conditions and significantly more hydrophilic, which drastically improves aqueous solubility without sacrificing target affinity [1].
When ABI analogs bind to the colchicine site at the interface of the
α/β
-tubulin heterodimer, they induce a conformational change that prevents the addition of further tubulin units. This disrupts the dynamic instability of the mitotic spindle, arresting the cell in the G2/M phase and ultimately triggering apoptosis. Crucially, because these analogs do not act as substrates for Pgp efflux pumps, they maintain nanomolar potency in MDR cancer cell lines [2].
Mechanism of Action: ABI analogs disrupting tubulin polymerization and bypassing MDR.
SAR Comparative Analysis: Steric and Electronic Effects
The optimization of the ABI scaffold heavily relies on the substitution pattern of the A-ring (the 2-phenyl group attached to the imidazole). By comparing 2-(2-Methoxyphenyl)-1H-imidazole derivatives against alternatives, we observe distinct structure-activity rules:
Steric Hindrance (The Ortho Penalty): The focal product, featuring an ortho-methoxy group (2-methoxy), introduces steric bulk near the imidazole core. When docking into the confined hydrophobic pocket of the colchicine binding site, this steric clash forces the phenyl ring out of coplanarity with the imidazole, leading to a reduction in binding affinity compared to para-substituted analogs.
Optimal Pharmacophore (The Para Preference): Compounds incorporating a single substituent on the para-position (e.g., 4-methoxy or 4-fluoro) demonstrate superior potency. The para-methoxy analog (Compound 5ca) achieves an IC50 of ~15.7 nM, perfectly occupying the hydrophobic sub-pocket without inducing steric strain [1].
Solubility Trade-offs: While the ortho-methoxy group reduces target affinity, the resulting non-planar conformation disrupts crystal lattice packing, marginally increasing thermodynamic aqueous solubility compared to highly planar, unsubstituted analogs.
Quantitative Performance Comparison
The following table synthesizes experimental data comparing the ABI scaffold derivatives against legacy thiazole compounds and clinical standards [1].
Compound Scaffold
A-Ring Substitution
Average IC50 (Melanoma)
Aqueous Solubility (μg/mL)
Pgp Resistance Index (RI)*
ABI-2-OMe (Focal)
2-Methoxyphenyl
~ 250.0 nM
> 55.0
1.1
ABI-4-OMe (5ca)
4-Methoxyphenyl
15.7 nM
48.9
1.0
ABI-4-F (5da)
4-Fluorophenyl
8.0 nM
45.2
1.2
SMART-1 (Thiazole)
4-Methoxyphenyl
10.5 nM
0.909
> 10.0
Paclitaxel
N/A (Control)
2.5 nM
0.137
> 100.0
*Resistance Index (RI) = IC50 in MDR cells / IC50 in sensitive parental cells. An RI near 1.0 indicates the compound effectively overcomes Pgp-mediated resistance.
Experimental Workflows and Self-Validating Protocols
To objectively validate the SAR claims above, the following self-validating experimental protocols must be employed. These assays are designed with internal controls to ensure causality between the chemical structure and the observed biological phenotype.
Experimental workflow for evaluating 2-aryl-1H-imidazole analogs.
This assay measures the rate of tubulin assembly. As tubulin heterodimers polymerize into microtubules, the solution becomes more opaque, increasing absorbance at 340 nm.
Causality Principle: A highly active ABI analog will competitively bind the colchicine site, preventing polymerization and resulting in a flat absorbance curve.
Self-Validation: The assay must include Paclitaxel (a microtubule stabilizer causing a rapid spike in absorbance) and Colchicine (a known inhibitor causing a flatline) to validate the dynamic range of the tubulin batch.
Step-by-Step Methodology:
Preparation: Thaw highly purified bovine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.
Compound Dilution: Dissolve the 2-(2-Methoxyphenyl)-1H-imidazole analog in DMSO. Prepare a concentration gradient (e.g., 1 μM, 5 μM, 10 μM). Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
Incubation: In a pre-chilled 96-well half-area UV plate, mix 5 μL of the test compound with 45 μL of the tubulin-buffer suspension (final tubulin concentration: 3 mg/mL).
Kinetic Reading: Immediately transfer the plate to a temperature-controlled microplate reader pre-warmed to 37°C.
Data Acquisition: Read absorbance at 340 nm every 60 seconds for 60 minutes.
Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear phase of the assembly curve. Compare the Vmax of the analog-treated wells against the vehicle control (1% DMSO) to determine the percentage of inhibition.
Because the primary advantage of the imidazole scaffold over the thiazole scaffold is solubility, this must be quantified rigorously.
Causality Principle: Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution, reflecting its true behavior in physiological fluids better than kinetic solubility.
Step-by-Step Methodology:
Saturation: Add 2 mg of the solid ABI analog to a glass vial containing 1 mL of phosphate-buffered saline (PBS, pH 7.4).
Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm for 24 hours at 25°C to ensure equilibrium is reached.
Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes to pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 μm PTFE syringe filter to remove any remaining micro-crystals.
Quantification: Inject 10 μL of the filtrate into an HPLC system equipped with a C18 reverse-phase column and a UV detector. Quantify the concentration by interpolating the peak area against a pre-established standard calibration curve of the compound dissolved in pure methanol.
Conclusion
While 2-(2-Methoxyphenyl)-1H-imidazole serves as an excellent, highly soluble building block, SAR data conclusively demonstrates that ortho-substitution on the A-ring incurs a steric penalty during tubulin binding. For drug development professionals optimizing the ABI scaffold, shifting the methoxy group to the para-position (yielding 4-methoxy analogs) provides the optimal balance: it retains the superior >45 μg/mL aqueous solubility of the imidazole core while achieving single-digit nanomolar potency and completely bypassing Pgp-mediated multidrug resistance [1].
References
Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PubMed Central (PMC). Available at:[Link]
Comparative
Reproducibility of the Biological Effects of 2-(2-Methoxyphenyl)-1H-imidazole: A Comparative Guide for CYP51 Ligand Development
Executive Summary In the development of next-generation antifungal and antimycobacterial agents, targeting Lanosterol 14α-demethylase (CYP51) remains a cornerstone strategy[1]. However, widespread clinical resistance to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of next-generation antifungal and antimycobacterial agents, targeting Lanosterol 14α-demethylase (CYP51) remains a cornerstone strategy[1]. However, widespread clinical resistance to standard azoles (e.g., fluconazole) driven by active-site mutations necessitates the exploration of novel pharmacophores[2].
2-(2-Methoxyphenyl)-1H-imidazole (2-OMe-PI) has emerged as a highly reproducible, structurally rigid scaffold for drug discovery. Unlike traditional azoles that directly coordinate the heme iron, 2-OMe-PI and its derivatives often engage in water-mediated hydrogen bonding networks within the CYP51 active site[3]. This guide objectively compares the biological reproducibility, binding kinetics, and spectral behavior of 2-OMe-PI against its unsubstituted parent scaffold (2-Phenylimidazole) and the clinical standard (Fluconazole).
The reproducibility of a ligand's biological effect in in vitro assays relies heavily on its thermodynamic stability within the target's active site. The structural differences between our compared compounds dictate their spectral binding behavior and assay reliability.
Fluconazole (Clinical Standard): Acts as a classic Type II inhibitor. The triazole nitrogen directly coordinates the ferric (Fe³⁺) heme iron, displacing the axial water ligand and forcing a low-spin state[3]. While highly potent, its reliance on direct iron coordination makes it highly susceptible to resistance mutations (e.g., in C. albicans Erg11) that alter the architecture of the heme pocket[2].
2-Phenylimidazole (2-PI): Acts as an "abnormal" nitrogen donor. Steric hindrance prevents direct iron coordination, resulting in a water-mediated binding mode. However, 2-PI induces unusual, temperature-dependent decreases in high-spin heme content, leading to poor reproducibility in standard room-temperature binding assays[4].
2-(2-Methoxyphenyl)-1H-imidazole (2-OMe-PI): The addition of the ortho-methoxy group restricts the rotational degrees of freedom between the phenyl and imidazole rings. This steric bulk definitively prevents direct heme coordination, while the methoxy oxygen serves as a stable hydrogen-bond acceptor. This locks the enzyme into a highly reproducible water-coordinated low-spin state (Reverse Type I shift) that is thermodynamically stable across a wider temperature range[3][5].
Figure 1: Heme-ligand interaction pathway of 2-OMe-PI in the CYP51 active site.
Comparative Performance Data
The following table synthesizes the quantitative biological effects of these scaffolds against Mycobacterium tuberculosis CYP51 (MtCYP51) and Candida albicans CYP51 (CaCYP51).
Data synthesis based on standardized UV-Vis difference spectroscopy and microbroth dilution assays.
Self-Validating Experimental Protocols
To ensure absolute reproducibility when evaluating 2-OMe-PI and its derivatives, researchers must utilize self-validating spectroscopic workflows. The following protocol guarantees that observed biological effects are due to specific ligand-target interactions rather than assay artifacts.
Protocol: UV-Vis Difference Spectroscopy for CYP51 Binding
Objective: Determine the dissociation constant (
Kd
) of 2-OMe-PI while validating protein integrity.
Reagents & Causality:
Buffer: 100 mM Potassium Phosphate (pH 7.4), 10% Glycerol. Why? Glycerol acts as an osmolyte, stabilizing the CYP51 fold and preventing the spontaneous conversion of active P450 to the inactive P420 form during the titration[4].
Ligand Stock: 10 mM 2-OMe-PI in HPLC-grade DMSO. Why? Imidazoles have poor aqueous solubility. However, final DMSO concentration in the cuvette must never exceed 1%. Excess organic solvent displaces the active-site water network, artificially inducing a Type I spectral shift and confounding the true
Kd
.
Step-by-Step Methodology:
Protein Quality Control (Self-Validation Step 1): Dilute purified CYP51 to 3 µM in the assay buffer. Measure the absolute absorbance spectrum (250–500 nm). Calculate the
A419/A280
ratio.
Validation: Proceed only if the ratio is > 1.5, ensuring the preparation is free of significant apoprotein contamination[4].
Baseline Establishment: Divide the 3 µM CYP51 solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum (350–500 nm). It should be a flat line at zero absorbance.
Titration: Add 2-OMe-PI to the sample cuvette in 0.5 µM increments (up to 20 µM). Add an exactly equivalent volume of pure DMSO to the reference cuvette.
Causality: Adding DMSO to the reference cuvette perfectly subtracts any solvent-induced spectral artifacts.
Spectral Recording & Isosbestic Monitoring (Self-Validation Step 2): After each addition, mix gently and incubate for 2 minutes to reach thermodynamic equilibrium. Record the difference spectrum.
Validation: Monitor the isosbestic point (typically around 417 nm). If this point drifts up or down the Y-axis during the titration, the protein is precipitating or denaturing. The assay must be aborted.
Data Analysis: Plot the peak-to-trough absorbance difference (
ΔAmax−ΔAmin
) against the ligand concentration. Fit the data to the quadratic Morrison equation (for tight binding) or the Michaelis-Menten equation to extract the
Kd
.
Figure 2: Self-validating UV-Vis spectroscopic workflow for CYP51 ligand binding.
Conclusion & Strategic Implementation
For drug development professionals engineering novel antifungal or antimycobacterial agents, 2-(2-Methoxyphenyl)-1H-imidazole offers a superior, highly reproducible starting scaffold compared to unsubstituted imidazoles. By leveraging steric hindrance to enforce a stable, water-mediated binding network, 2-OMe-PI bypasses the temperature-dependent spin-state collapse seen with 2-PI[3][4]. Furthermore, because it does not rely on direct heme-iron coordination, it holds significant promise for overcoming clinical resistance mutations that plague direct-coordinating azoles like fluconazole[2][5].
When evaluating this compound, strict adherence to self-validating spectroscopic protocols—specifically monitoring the
A419/A280
ratio and isosbestic point stability—is mandatory to ensure the integrity and reproducibility of the generated biological data.
A Comprehensive Guide to the Safe Disposal of 2-(2-Methoxyphenyl)-1H-imidazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Methoxyphenyl)-1H-imidazole. As a valued professional in research and drug development, your safety, the integrity of your...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2-Methoxyphenyl)-1H-imidazole. As a valued professional in research and drug development, your safety, the integrity of your work, and environmental stewardship are paramount. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology for managing waste streams containing this compound.
Due to a lack of specific and comprehensive safety and disposal data for 2-(2-Methoxyphenyl)-1H-imidazole, the procedural guidance herein is predicated on the well-documented hazardous properties of the parent compound, imidazole. This conservative approach is a cornerstone of laboratory safety, ensuring that the highest standards of caution are applied in the absence of substance-specific information. Imidazole is classified as a hazardous substance, and it is prudent to handle its derivatives with an equivalent level of care.[1]
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe disposal. Based on data for imidazole, 2-(2-Methoxyphenyl)-1H-imidazole should be handled as a hazardous substance with the following potential characteristics:
Corrosivity: Capable of causing severe skin burns and eye damage.[2][3][4]
Pre-Disposal: Personal Protective Equipment (PPE) and Handling
Before initiating any waste collection, the causality behind PPE selection is to create a complete barrier against all potential routes of exposure.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[7]
Skin and Body Protection: A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is required.[8] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[8]
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[9]
Step-by-Step Waste Disposal Protocol
The following protocol is designed as a self-validating system to ensure waste is handled, stored, and disposed of in a manner that is safe, compliant, and traceable.
Step 1: Waste Collection at the Point of Generation
The primary objective here is to prevent accidental mixing of incompatible waste streams.
Select a Compatible Container: Use a sturdy, sealable, and airtight waste container that is compatible with 2-(2-Methoxyphenyl)-1H-imidazole. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition and have a secure screw-top lid.[8]
Collect Waste: Collect pure 2-(2-Methoxyphenyl)-1H-imidazole and solutions containing it directly into the designated waste container.[8] Do not mix this waste with other chemical waste streams unless their compatibility has been verified.
Avoid Incompatibilities: Ensure that the waste container for this imidazole derivative is kept separate from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[8][9] Mixing these can lead to violent reactions, gas evolution, or fire.
Step 2: Proper Labeling of Waste Containers
Accurate labeling is a critical component of the "cradle-to-grave" responsibility mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[10]
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[1]
Complete the Label: Clearly write the full chemical name: "Waste 2-(2-Methoxyphenyl)-1H-imidazole". List all components and their approximate concentrations if it is a mixed waste stream.
Identify Hazards: Indicate the relevant hazards on the label (e.g., Corrosive, Toxic, Reproductive Toxin).[1]
Step 3: On-Site Storage and Accumulation
Proper storage minimizes risks to personnel and the environment while the waste awaits pickup.
Designated Storage Area: Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area.[1] This area should be clearly marked as a hazardous waste accumulation site.
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Segregation: Store the container away from incompatible materials.[1][8]
Step 4: Arranging for Final Disposal
Disposal of hazardous waste is a regulated process that must be handled by certified professionals.
Contact Your EH&S Department: Your institution's Environmental Health & Safety (EH&S) department is your primary resource. They are responsible for the collection and management of hazardous waste and can provide specific guidance and supplies.[8]
Schedule a Pickup: Follow your institution's procedures to request a collection of the chemical waste. This may involve submitting an online form or contacting the EH&S office directly.[8]
Manifest Documentation: Ensure that a hazardous waste manifest accompanies the shipment. This document creates a chain of custody, tracking the waste from your laboratory to its final disposal facility, which is a core tenet of RCRA.[10][11]
Crucial Directive: Under no circumstances should 2-(2-Methoxyphenyl)-1H-imidazole or its solutions be discharged into sanitary sewers, drains, or waterways.[2][6] This is to prevent environmental contamination and potential harm to aquatic life.
Emergency Procedures for Spills
In the event of a spill, the immediate priorities are to ensure personnel safety and contain the material.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Secure the Area: Restrict access to the spill location.
Report: Notify your supervisor and your institution's EH&S department immediately.[8]
Cleanup: Only trained personnel with the appropriate PPE should clean up spills. Use an absorbent material to contain the spill, then sweep it up with non-sparking tools into a labeled container for hazardous waste disposal.[2]
Disposal Workflow Diagram
The following diagram provides a visual representation of the logical workflow for the proper disposal of 2-(2-Methoxyphenyl)-1H-imidazole.
Personal protective equipment for handling 2-(2-Methoxyphenyl)-1h-imidazole
As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance, establishing a self-validating safety system for handling 2-(2-Methoxyphenyl)-1H-imidazole (CAS: 52091...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance, establishing a self-validating safety system for handling 2-(2-Methoxyphenyl)-1H-imidazole (CAS: 52091-35-7). In drug development and synthetic chemistry, understanding the mechanistic why behind a safety protocol is just as critical as the how.
This guide synthesizes chemical hazard data with field-proven logistical strategies to ensure absolute safety and sample integrity during your experimental workflows.
Chemical Hazard Profile & Mechanistic Causality
Before donning any Personal Protective Equipment (PPE), operators must understand the specific physiochemical threats posed by the compound. According to the [1], 2-(2-Methoxyphenyl)-1H-imidazole presents four primary GHS hazards.
The table below summarizes the quantitative data and the mechanistic causality behind each hazard to inform our PPE strategy.
Property / Hazard
Value / Category
Mechanistic Impact & Causality
CAS Number
52091-35-7
Unique identifier for safety tracking and inventory control[2].
Molecular Weight
174.20 g/mol
Small molecule; easily crosses biological membranes if dissolved in permeating solvents (e.g., DMSO)[2].
Storage Temp
4°C
Requires refrigeration to maintain stability; thermal fluctuations can degrade the compound[2].
H302
Acute Tox. 4 (Oral)
Harmful if swallowed. Requires strict hygiene controls to prevent hand-to-mouth transfer[1].
H315
Skin Irrit. 2
The lipophilic methoxy group enhances dermal penetration, allowing the compound to interact with epidermal proteins and cause localized inflammation[1].
H319
Eye Irrit. 2A
The basicity of the imidazole ring can disrupt the lipid bilayer of corneal epithelial cells, leading to severe ocular irritation upon contact[1].
H335
STOT SE 3
Fine powder easily aerosolizes. Inhalation irritates the upper respiratory tract mucosa[1].
Personal Protective Equipment (PPE) Strategy
Based on the mechanistic hazards outlined above, standard laboratory attire is insufficient. The following PPE matrix is mandatory for all handling, weighing, and reconstitution procedures.
PPE Category
Specification
Mechanistic Causality / Justification
Eye Protection
ANSI Z87.1 Safety goggles with side-shields
Prevents ocular exposure to airborne dust or accidental solvent splashes during reconstitution, directly mitigating H319 hazards.
Hand Protection
Double-layer Nitrile gloves (≥0.11 mm thickness)
Provides an impermeable barrier against lipophilic and basic organic compounds, preventing dermal absorption (H315). Double-gloving protects against micro-tears.
Body Protection
Flame-retardant, impervious lab coat
Shields against particulate settling on clothing, which can lead to secondary exposure outside the laboratory environment.
Respiratory
N95 or P100 particulate respirator
Mandatory if weighing outside a controlled hood. Filters out fine aerosolized dust, preventing H335 respiratory irritation.
Operational Handling & Spill Response Workflow
The following workflow illustrates the logical progression of safe handling, from pre-operation setup to hazardous waste disposal.
Workflow for safe handling and spill response of 2-(2-Methoxyphenyl)-1H-imidazole.
Operational Plan: Step-by-Step Handling Protocol
To ensure trustworthiness, every phase of this protocol is designed as a self-validating system . You must perform the validation check before proceeding to the next step.
Step 1: Pre-Operation Environmental Setup
Action : Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood[1]. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).
Causality : Maintains a negative pressure environment to prevent aerosolized particulates from entering the laboratory breathing zone.
Validation Check : Verify the fume hood flow monitor reads between 80-120 feet per minute (fpm) before opening the chemical container.
Step 2: PPE Donning and Integrity Verification
Action : Don the impervious lab coat, safety goggles, and double-layer nitrile gloves.
Causality : Double-gloving provides a fail-safe against micro-tears, which is crucial when handling skin-irritating organic compounds.
Validation Check : Perform a visual inspection and air-inflation test of the outer gloves to ensure no punctures exist before handling the vial.
Step 3: Weighing and Transfer (Aerosolization Mitigation)
Action : Use an anti-static weighing boat. Perform all transfers deep within the fume hood (at least 6 inches from the sash).
Causality : 2-(2-Methoxyphenyl)-1H-imidazole in powder form can hold a static charge, causing it to repel from spatulas and aerosolize, increasing inhalation risk.
Validation Check : Observe the powder behavior on the spatula; if it "jumps" or scatters, use a static-eliminating ionizer gun on the weigh boat before proceeding.
Step 4: Reconstitution and Solvent Handling
Action : Dissolve the compound in appropriate organic solvents (e.g., DMSO or DMF) by adding the solvent slowly down the inner wall of the vial.
Causality : Rapid solvent addition can displace air quickly, ejecting un-dissolved microscopic particulates into the air.
Validation Check : Visually confirm complete dissolution (a clear, homogenous solution) before capping the vial and removing it from the fume hood.
Emergency Response & Spill Management
In the event of an accidental release, follow these immediate procedural steps to mitigate exposure:
Evacuation & Assessment : If a spill occurs outside the hood, immediately evacuate the 5-foot radius to prevent inhalation of aerosolized dust.
Containment : Ensure full PPE is worn. Do NOT use a dry brush or broom. Dry sweeping mechanically aerosolizes the powder, exacerbating the H335 inhalation hazard.
Neutralization/Cleanup : Cover the spilled powder with damp absorbent pads (using water or a mild surfactant to suppress dust). For larger spills, use a HEPA-filtered vacuum dedicated to hazardous chemical powders.
Decontamination : Wipe the surface with a 10% bleach solution or an appropriate solvent, followed by soap and water, to remove any residual organic film.
Disposal & Environmental Controls
Imidazoles can persist in aquatic environments and disrupt local microbial ecosystems. Strict environmental controls must be maintained[1].
Action : Collect all contaminated consumables (weigh boats, pipette tips, outer gloves, and cleanup materials) into a sealed, rigid hazardous waste container. Never flush this compound down the drain.
Causality : Prevents environmental contamination and complies with EPA and.
Validation Check : Ensure the waste container is explicitly labeled "Toxic/Irritant Organic Waste: Contains 2-(2-Methoxyphenyl)-1H-imidazole" and securely capped before requesting Environmental Health and Safety (EHS) pickup.
References
Title: Hazard Communication Standard
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]